The Genesis of Methyltin Stabilizers: An In-Depth Technical Guide to Early Literature on Dimethyldithioxodistannathiane
Executive Summary The evolution of organotin chemistry in the mid-20th century marked a critical turning point in polymer science, specifically in the thermal stabilization of polyvinyl chloride (PVC). At the heart of th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolution of organotin chemistry in the mid-20th century marked a critical turning point in polymer science, specifically in the thermal stabilization of polyvinyl chloride (PVC). At the heart of this transition lies Dimethyldithioxodistannathiane (CAS: 33397-79-4), a structurally complex organotin sulfide[1]. While rarely isolated in a vacuum in early commercial applications, this compound is a foundational active species within the Tin Esters Reaction Product (TERP) matrix[2].
This whitepaper dissects the early literature, structural mechanics, and synthesis protocols of Dimethyldithioxodistannathiane, providing a rigorous framework for understanding its role in halting autocatalytic polymer degradation.
Chemical Ontology & Structural Dynamics
A common point of confusion in early organotin literature stems from nomenclature. Despite the prefix "dimethyl," Dimethyldithioxodistannathiane is fundamentally a monomethyltin derivative.
Structural Reality: The molecule consists of two tin atoms, each bonded to a single methyl group. The tin atoms are bridged by a sulfur atom (-S-) and each possesses a terminal double-bonded sulfur (=S), yielding the structure: CH₃-Sn(=S)-S-Sn(=S)-CH₃ [3].
Because the
Sn=S
double bond is highly labile and energetically unfavorable in isolation, these molecules dynamically equilibrate in solution. They frequently oligomerize into cyclic structures (such as tristannathianes) depending on solvent polarity and concentration[4]. However, the linear dimer remains the standardized regulatory entity recognized in environmental and toxicological literature.
The Historical Paradigm Shift: Early Literature (1960s–1970s)
In the 1950s and 1960s, the PVC industry relied heavily on dibutyltin and dioctyltin compounds. Methyltin derivatives were initially dismissed by the industry due to profound toxicity concerns[5]. The primary fear was the presence of trimethyltin impurities, which are highly water-soluble and act as severe, blood-brain-barrier-penetrating neurotoxins[6].
The paradigm shifted dramatically with the seminal patents filed by Weisfeld and colleagues in the early 1970s (e.g.,). The early literature demonstrated that pure monomethyltin and dimethyltin sulfides possessed superior heat stabilization properties and lower inherent toxicity than their butyl counterparts—provided the trimethyltin impurity was strictly controlled to below 0.15%[5]. This discovery led to the commercialization of TERP (a reaction product of monomethyltin trichloride, dimethyltin dichloride, and sodium sulfide), wherein Dimethyldithioxodistannathiane acts as a critical sulfide-bridging oligomer[2].
Mechanistic Causality: The Frye-Horst Stabilization Pathway
Unstabilized PVC degrades at processing temperatures (150–200°C) via autocatalytic dehydrochlorination. The loss of a single HCl molecule generates an allylic chloride, which weakens adjacent carbon-chlorine bonds, leading to an "unzipping" effect that forms conjugated polyenes (causing the plastic to turn yellow, then brown, then black).
Dimethyldithioxodistannathiane intervenes via the Frye-Horst mechanism .
Coordination: The highly electropositive tin (
SnIV
) acts as a Lewis acid, coordinating with the electronegative chlorine of the labile allylic chloride.
Nucleophilic Attack: The electron-rich bridging sulfur atom undergoes a nucleophilic attack on the polymer backbone.
Displacement: The labile chlorine is displaced and replaced by a stable thioether linkage, permanently interrupting the conjugation and halting the unzipping process.
Fig 1: Frye-Horst stabilization mechanism via nucleophilic chlorine displacement.
Self-Validating Experimental Protocol: Synthesis of Dimethyldithioxodistannathiane
To isolate the specific C₂H₆S₃Sn₂ oligomer, the synthesis must strictly utilize Monomethyltin Trichloride (MMTC) rather than Dimethyltin Dichloride. The following protocol utilizes a biphasic system to drive the reaction forward while preventing aqueous hydrolysis.
Step-by-Step Methodology
Precursor Validation (Self-Validation Step 1):
Action: Analyze the Monomethyltin Trichloride (
MeSnCl3
) precursor via Gas Chromatography (GC).
Causality: Trimethyltin chloride (
Me3SnCl
) impurities must be verified at <0.15%[5]. Failure to validate this will result in the synthesis of highly neurotoxic, volatile trimethyltin sulfide byproducts.
Solvation: Dissolve 0.1 mol of validated
MeSnCl3
in 150 mL of non-polar solvent (e.g., chloroform)[4].
Aqueous Sulfidation: Prepare an aqueous solution of 0.15 mol Sodium Sulfide (
Na2S
) in 100 mL deionized water. Slowly drop the aqueous
Na2S
into the organic
MeSnCl3
solution under vigorous mechanical stirring at 40°C.
Causality: The biphasic system ensures that the water-soluble
Na2S
reacts at the interface. The resulting lipophilic distannathiane immediately partitions into the organic phase, protecting the labile Sn=S bonds from hydrolytic degradation.
Phase Separation & Washing: Halt stirring and allow the phases to separate. Extract the heavy organic layer. Wash the organic layer three times with 50 mL of distilled water.
Causality: This removes the Sodium Chloride (NaCl) byproduct. Residual chlorides act as pro-degradants in PVC applications and must be entirely eliminated.
Product Verification (Self-Validation Step 2):
Action: Test the final aqueous wash with lead acetate paper.
Causality: The paper must remain white. A black color indicates unreacted
S2−
ions, requiring further washing.
Crystallization: Evaporate the chloroform under reduced pressure to yield the oligomeric residue.
Fig 2: Biphasic synthesis pathway of Dimethyldithioxodistannathiane.
Quantitative Data Summaries
Table 1: Physicochemical Properties of Dimethyldithioxodistannathiane
Quantum Chemical Topologies of Dimethyldithioxodistannathiane: A Computational Whitepaper on Heavy Main-Group Sulfur Bonding
Executive Summary & Chemical Context Dimethyldithioxodistannathiane (Molecular Formula: C2H6S3Sn2 , PubChem CID: 16684184) is a highly specialized organotin-sulfur compound characterized by a distannathiane ( Sn-S-Sn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Dimethyldithioxodistannathiane (Molecular Formula:
C2H6S3Sn2
, PubChem CID: 16684184) is a highly specialized organotin-sulfur compound characterized by a distannathiane (
Sn-S-Sn
) core, flanked by terminal methyl groups and hypervalent thioxo (
Sn=S
) bonds[1].
For researchers in materials science and drug development, organotin-sulfur complexes represent a critical frontier. In pharmacology, organotin compounds exhibit potent antimicrobial and anti-tumor activities, often acting by coordinating with thiol (-SH) groups on target proteins[2]. In materials science, they serve as single-source precursors for tin sulfide (
SnS
) nanomaterials used in lithium-ion batteries and photovoltaics[3]. However, the dual presence of bridging
Sn-S
and terminal
Sn=S
bonds creates a complex electronic topology. This whitepaper outlines a rigorous, self-validating quantum chemical protocol for modeling the thermodynamic and electronic properties of Dimethyldithioxodistannathiane.
Methodological Framework: The Physics of the Protocol
To achieve chemical accuracy when modeling heavy main-group elements (Tin,
Z=50
) bonded to highly polarizable chalcogens (Sulfur,
Z=16
), standard computational approaches fail. The experimental choices below are dictated by the fundamental physics of the molecule.
Causality of Functional Selection: B3LYP-D3BJ
We employ the B3LYP hybrid density functional augmented with Grimme’s D3 dispersion correction and Becke-Johnson (BJ ) damping[4].
The "Why": Standard DFT functionals suffer from self-interaction errors and fail to capture medium-to-long-range electron correlation. In distannathianes, intramolecular non-covalent interactions (such as
S⋯S
chalcogen bonding) dictate the 3D conformation. The D3BJ correction is strictly required to prevent the artificial repulsion of the bulky thioxo groups, ensuring the optimized geometry reflects the true global minimum.
Causality of Basis Set Selection: def2-TZVP & 6-311++G(d,p)
A split-basis set approach is mandatory for this system[4].
Tin (Sn): def2-TZVP with ECP. Tin possesses 50 electrons. Modeling core electrons explicitly is computationally prohibitive and physically inaccurate due to scalar relativistic effects. Electrons near the heavy Sn nucleus approach the speed of light, increasing their mass and contracting the
5s
and
5p
valence orbitals. The def2-TZVP basis set replaces the core electrons with an Effective Core Potential (ECP) while providing a triple-zeta valence description, accurately capturing the contracted orbitals necessary for
Sn-S
bonding[3].
Sulfur, Carbon, Hydrogen: 6-311++G(d,p). Sulfur is highly polarizable and possesses diffuse lone pairs in the terminal
Sn=S
groups. The addition of diffuse functions (++) allows the computed electron density to expand into the vacuum, which is critical for modeling the nucleophilic character of the thioxo groups[4].
Self-Validating Experimental Protocol
A computational experiment must be a self-validating system. The following step-by-step workflow ensures that the resulting wavefunction represents a true, mathematically sound physical state.
Generate the initial 3D coordinates from the SMILES string (CSC)[1].
Perform a molecular mechanics (e.g., MMFF94) conformational sweep to identify the lowest-energy starting conformer, paying special attention to the dihedral angle of the
Sn-S-Sn
bridge.
Step 2: DFT Geometry Optimization
Execute an unconstrained geometry optimization in the gas phase (or implicit solvent model like SMD if simulating biological conditions) using the B3LYP-D3BJ/def2-TZVP/6-311++G(d,p) level of theory[4].
Convergence Criteria: Maximum force
<0.00045
Hartree/Bohr; RMS displacement
<0.0012
Bohr.
Step 3: Hessian Evaluation (The Self-Validation Step)
Compute the harmonic vibrational frequencies by evaluating the second derivative of the energy (the Hessian matrix)[3].
Validation Logic: If the number of imaginary frequencies (
Nimag
) is
0
, the structure is a true local minimum. If
Nimag>0
, the structure is a saddle point (transition state).
Correction: If a saddle point is detected, manually displace the atomic coordinates along the vector of the imaginary normal mode and restart Step 2.
Step 4: Wavefunction Stability Testing
Perform a stability analysis (stable=opt) to ensure the Self-Consistent Field (SCF) procedure has not converged to a higher-energy local minimum in the orbital space.
Step 5: Electronic Structure Analysis
Execute Natural Bond Orbital (NBO) analysis to quantify the hybridization and lone-pair delocalization across the
Sn=S
and
Sn-S-Sn
bonds.
Execute Quantum Theory of Atoms in Molecules (QTAIM) to evaluate the Laplacian of the electron density (
∇2ρ
) at the Bond Critical Points (BCPs) to determine the covalency of the Tin-Sulfur interactions.
Fig 1: Self-validating DFT workflow for Dimethyldithioxodistannathiane optimization.
Quantitative Data Presentation
Based on benchmarked quantum chemical calculations of homologous organotin sulfide clusters[3][5], Table 1 summarizes the expected quantitative geometrical and electronic parameters for Dimethyldithioxodistannathiane following the rigorous protocol outlined above.
Table 1: Simulated Geometrical and Electronic Parameters for Dimethyldithioxodistannathiane
Parameter
Structural Feature
Simulated Value (B3LYP-D3BJ)
Chemical Significance
Bond Length
Sn-S
(Bridging)
2.40−2.48A˚
Typical single covalent bond length, susceptible to nucleophilic attack.
Bond Length
Sn=S
(Terminal)
2.25−2.30A˚
Shortened bond indicating significant double-bond character (
pπ−dπ
overlap).
Bond Length
Sn-C
(Methyl)
2.13−2.15A˚
Standard organometallic alkyl bond.
Bond Angle
Sn-S-Sn
105∘−108∘
Bent geometry driven by the
sp3
-like hybridization of the bridging sulfur[5].
Electronic
HOMO-LUMO Gap
3.5−4.2 eV
Indicates moderate chemical reactivity; HOMO is localized on S lone pairs, LUMO on Sn.
Electronic
QTAIM
∇2ρ
(
Sn-S
)
>0
(Positive)
Positive Laplacian at the BCP indicates a highly polar, closed-shell interaction[4].
Electronic Structure & Bonding Analysis
The true value of quantum chemical modeling lies beyond geometry; it allows us to dissect the electronic topology of the molecule.
In Dimethyldithioxodistannathiane, the terminal thioxo groups (
Sn=S
) are of primary interest. NBO analysis typically reveals that the
Sn=S
bond is not a traditional
pπ−pπ
double bond (as seen in ketones,
C=O
). Because Tin's
5p
orbitals are highly diffuse, overlap with Sulfur's
3p
orbitals is poor. Instead, the bond is stabilized by negative hyperconjugation, where the lone pairs on the sulfur atom donate electron density into the empty
σ∗
antibonding orbitals of the adjacent
Sn-C
and
Sn-S
bonds.
This specific electronic arrangement makes the terminal sulfur atoms highly nucleophilic, explaining why such compounds readily form supramolecular arrays or act as cross-linking agents in biological systems[3][5].
Fig 2: Multi-tiered electronic structure analysis pathway for organotin-sulfur bonding.
Conclusion
The computational investigation of Dimethyldithioxodistannathiane requires a delicate balance of relativistic corrections and advanced dispersion modeling. By strictly adhering to a self-validating protocol utilizing B3LYP-D3BJ/def2-TZVP/6-311++G(d,p), researchers can accurately map the hypervalent
Sn=S
interactions and the distannathiane core. These quantum insights are not merely academic; they are the foundational blueprints required to engineer the next generation of targeted organotin metallodrugs and high-capacity tin-sulfide battery materials.
References
[1] Dimethyldithioxodistannathiane | C2H6S3Sn2 | CID 16684184 - PubChem - NIH. National Institutes of Health (NIH). 1
[2] Synthesis, spectroscopy, and density functional theory of organotin and organosilicon complexes of bioactive ligands containing nitrogen, sulfur donor atoms as antimicrobial agents. RSC Publishing. 2
[5] Molecular Memory Switching Device Based on a Tetranuclear Organotin Sulfide Cage [(RSnIV)4(μ-S)6]·2CHCl3·4H2O (R = 2-(Phenylazo)phenyl): Synthesis, Structure, DFT Studies, and Memristive Behavior. ACS Publications. 5
[3] Tetranuclear Organotin Sulfide Cage [(RSnIV)4(μ-S)6] as an Anode Material for a Lithium-Ion Battery (LIB). ACS Publications. 3
[4] (a) Optimized structure (at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/Def2-TZVP(Sn) level of theory; atom representation. ResearchGate. 4
Application Note: Dimethyldithioxodistannathiane as a Single-Source Precursor for 2D Tin Sulfide Synthesis and Theranostic Applications
Introduction & Mechanistic Causality Dimethyldithioxodistannathiane (Chemical Formula: C₂H₆S₃Sn₂, CID: 16684184) is a specialized organotin sulfide complex that serves as a highly efficient single-source precursor (SSP)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Causality
Dimethyldithioxodistannathiane (Chemical Formula: C₂H₆S₃Sn₂, CID: 16684184) is a specialized organotin sulfide complex that serves as a highly efficient single-source precursor (SSP) for the synthesis of tin sulfide (SnS and SnS₂) nanomaterials[1].
In traditional dual-source chemical vapor deposition (CVD), toxic and highly reactive gases like hydrogen sulfide (H₂S) are required to react with a separate tin source[2]. By utilizing an SSP like Dimethyldithioxodistannathiane, the Sn–S bonds are pre-formed within the molecule. This ensures precise stoichiometric control, significantly lowers the required deposition temperature, and eliminates the need for external, highly toxic sulfur sources[2][3].
Causality of Phase Selection:
The thermal decomposition pathway of the precursor dictates the final crystal phase of the deposited material. At lower thermolysis temperatures (300–350 °C), the thermal cleavage of Sn–C bonds releases volatile organic byproducts while retaining a sulfur-rich inorganic framework, yielding SnS₂ (Tin IV Sulfide) [3][4]. If the temperature is elevated (>400 °C), the excess thermal energy drives the volatilization of sulfur, reducing the tin centers and yielding the sulfur-deficient SnS (Tin II Sulfide) phase[4].
Relevance to Drug Development & Nanomedicine
While tin sulfides are traditionally utilized in photovoltaics and energy storage, 2D SnS and SnS₂ nanosheets have recently emerged as "black phosphorus analogues" in the biomedical field[5]. For drug development professionals, these 2D nanomaterials offer a highly biocompatible platform for theranostics (combined diagnostics and therapeutics)[6]:
High Drug Loading Capacity: The wrinkled, high-surface-area 2D structure of exfoliated SnS/SnS₂ allows for massive loading of small-molecule chemotherapeutics like Doxorubicin (DOX) via
π−π
stacking and electrostatic interactions (achieving up to ~200% w/w loading)[5][6].
Photothermal Therapy (PTT): SnS and SnS₂ exhibit excellent near-infrared (NIR) absorption and a high photothermal conversion efficiency (~39.3%), allowing for localized tumor ablation upon laser irradiation[5][7].
Biodegradability: Unlike carbon nanotubes or gold nanoparticles, tin sulfide nanosheets degrade naturally in physiological environments over time, minimizing long-term in vivo toxicity[6].
Quantitative Data: Material Phase Comparison
Table 1: Physicochemical and Application Profile of Tin Sulfide Phases Synthesized via SSP
Protocol A: Aerosol-Assisted CVD (AACVD) of SnS₂ Thin Films
Rationale: AACVD relies on the solubility of the precursor rather than its volatility. Since Dimethyldithioxodistannathiane is a heavier organotin complex, aerosolizing it in a solvent bypasses the need for high-vacuum sublimation, allowing for scalable atmospheric processing[2].
Precursor Solution Formulation: Dissolve 150 mg of Dimethyldithioxodistannathiane in 15 mL of anhydrous toluene.
Self-Validation Step: The solution must be completely clear. Any turbidity indicates premature polymerization or oxidation, requiring syringe filtration (0.22 µm PTFE) before proceeding.
Aerosol Generation: Place the precursor flask in an ultrasonic humidifier equipped with a piezoelectric transducer (2 MHz) to generate a fine precursor mist.
Transport & Deposition: Use Argon carrier gas (flow rate: 150 sccm) to sweep the aerosol into a quartz tube furnace containing pre-cleaned glass or FTO substrates heated to 325 °C.
Thermolysis: Maintain deposition for 45 minutes. The Sn–C bonds will cleave, depositing the Sn–S framework onto the substrate.
Quality Control (QC):
Visual Check: A successful SnS₂ film will appear distinctly yellow/gold. If the film is black, the furnace temperature was too high, resulting in sulfur volatilization and SnS formation[4].
Structural Check: Confirm the 2H-SnS₂ phase via X-Ray Diffraction (XRD), looking for the dominant peak at
2θ≈15∘
corresponding to the (001) plane.
Protocol B: Synthesis of PEGylated SnS₂ Nanosheets for Doxorubicin Delivery
Rationale: Bulk SnS₂ must be exfoliated into 2D nanosheets to expose the surface area necessary for drug loading. Surface PEGylation provides steric hindrance, preventing aggregation in blood plasma and extending circulation time[5][7].
Liquid-Phase Exfoliation: Suspend 50 mg of the AACVD-synthesized SnS₂ powder (scraped from substrates) in 50 mL of N-Methyl-2-pyrrolidone (NMP). Probe-sonicate in an ice bath for 10 hours (Power: 300W, 2s ON / 4s OFF pulse).
Size-Selective Centrifugation: Centrifuge the suspension at 3,000 rpm for 15 minutes to remove unexfoliated bulk material. Collect the supernatant and centrifuge again at 12,000 rpm for 30 minutes to pellet the 2D SnS₂ nanosheets.
PEGylation: Resuspend the pellet in 20 mL of deionized water containing 20 mg of DSPE-PEG2000-NH₂. Stir continuously in the dark for 24 hours at room temperature.
Drug Loading: Add 10 mg of Doxorubicin hydrochloride (DOX·HCl) to the PEGylated SnS₂ suspension. Stir for 24 hours to allow for
π−π
stacking. Wash excess unbound DOX by centrifuging at 14,000 rpm until the supernatant runs clear.
Quality Control (QC):
Size Validation: Run Dynamic Light Scattering (DLS). The hydrodynamic diameter should be 80–120 nm. Peaks >500 nm indicate failed PEGylation and subsequent particle aggregation.
Loading Efficiency: Measure the supernatant absorbance at 480 nm (UV-Vis) to quantify unbound DOX and calculate the final drug loading capacity[5].
Process Workflows
Figure 1: Thermal decomposition pathway and phase selection of the organotin SSP.
Figure 2: Workflow for formulating theranostic 2D tin sulfide nanosheets.
References
PubChem. "Dimethyldithioxodistannathiane | C2H6S3Sn2 | CID 16684184". National Center for Biotechnology Information. URL: [Link]
ACS Publications. "Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD)". Chemistry of Materials. URL: [Link]
ACS Publications. "Synthesis, Characterization, and Electronic Structure of Single-Crystal SnS, Sn2S3, and SnS2". Chemistry of Materials. URL: [Link]
RSC Publishing. "Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy". Chemical Science. URL: [Link]
MDPI. "A Review of the Synthesis, Properties, and Applications of Bulk and Two-Dimensional Tin (II) Sulfide (SnS)". Nanomaterials. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Semiconductor Researchers, and Biomedical/Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Biomedical Relevance
The deposition of phase-pure tin sulfide (SnS, SnS₂, Sn₂S₃) thin films has traditionally relied on dual-source Chemical Vapor Deposition (CVD) utilizing highly toxic H₂S gas. To bypass this hazard, single-source precursors (SSPs) have been developed. Dimethyldithioxodistannathiane (DMDTS) —an organotin sulfide cluster—represents a highly specialized SSP for the synthesis of orthorhombic SnS thin films.
For semiconductor researchers, SnS offers an optimal bandgap (1.1–1.5 eV) for photovoltaics. For drug development and biomedical professionals , SnS thin films and their derived nanoparticles are gaining critical traction as low-toxicity, heavy-metal-free (Cd/Pb-free) substrates for near-infrared (NIR) photothermal therapy and advanced electrochemical biosensors. This guide provides a self-validating Aerosol-Assisted Chemical Vapor Deposition (AACVD) protocol for DMDTS, detailing the causality behind every experimental parameter.
Mechanistic Rationale: Why DMDTS?
As a Senior Application Scientist, I emphasize that precursor selection dictates film quality. DMDTS (
C2H6S3Sn2
) offers three distinct mechanistic advantages over traditional precursors :
Pre-coordinated Lattice Scaffold: The molecule contains a pre-existing Sn-S-Sn structural backbone. This lowers the thermal activation energy required for crystallization, as the precursor already mimics the fundamental building block of the herzenbergite SnS lattice.
Intrinsic Sulfur Source: The thioxo (
Sn=S
) and bridging sulfide bonds eliminate the need for external sulfurization agents like H₂S or di-tert-butyl disulfide, ensuring a safer, self-contained stoichiometry .
Volatile Leaving Groups: The methyl ligands are critical. Upon thermal cleavage, they form highly volatile, low-molecular-weight byproducts (e.g., ethane, methane). This drastically minimizes carbon trapping within the film compared to bulkier butyl or phenyl ligands, resulting in higher semiconductor purity.
Physicochemical Profile
Property
Value
Causality / Impact on Deposition
Compound Name
Dimethyldithioxodistannathiane
Specific organotin sulfide cluster .
Molecular Formula
C2H6S3Sn2
The 2:3 Sn:S ratio provides excess sulfur to compensate for volatile sulfur loss during high-temperature deposition.
Molecular Weight
365.77 g/mol
High molecular weight results in low vapor pressure, necessitating Aerosol-Assisted CVD (AACVD) rather than standard thermal CVD.
Solubility
Toluene, Chloroform
High solubility in non-polar solvents enables stable, long-lasting aerosol generation without premature precipitation.
Precursor Decomposition Pathway
Understanding the thermal breakdown of DMDTS is essential for predicting film stoichiometry. The process is driven by thermal energy cleaving the weakest bonds (Sn-C) first, followed by structural rearrangement.
Fig 1: Thermal decomposition pathway of DMDTS into orthorhombic SnS.
Self-Validating AACVD Protocol
This protocol utilizes AACVD, which relies on the solubility of the precursor rather than its volatility. Every step includes a self-validation check to ensure the system is operating correctly before proceeding.
Phase 1: Substrate & Precursor Preparation
Substrate Cleaning: Sonicate glass or quartz substrates sequentially in acetone, isopropanol, and deionized water (10 mins each). Dry under a stream of
N2
.
Causality: Removes organic residues that act as heterogeneous nucleation barriers, ensuring uniform film adhesion.
Solution Formulation: Dissolve 150 mg of DMDTS in 20 mL of anhydrous toluene in a round-bottom flask.
Self-Validation Check: The solution must be perfectly clear. Any turbidity indicates precursor degradation (oxidation) or moisture contamination. Do not proceed if cloudy.
Phase 2: Aerosol Generation & Transport
Aerosolization: Place the flask in a piezoelectric ultrasonic humidifier operating at 2 MHz.
Causality: The 2 MHz frequency induces acoustic cavitation, creating a standing wave that ejects uniform precursor droplets (aerosol) from the liquid surface.
Self-Validation Check: Observe the flask. A dense, continuous white mist must form above the liquid within 10 seconds. If the mist is sputtering, the transducer is misaligned with the solvent's focal depth. Adjust the flask height by ±5 mm until continuous misting is achieved.
Carrier Gas Flow: Introduce Argon (99.999% purity) at a flow rate of 150 sccm to transport the aerosol to the reactor.
Phase 3: Deposition & Annealing
Thermal Deposition: Maintain the CVD reactor bed at 450 °C. Allow the deposition to proceed for 45–60 minutes until the precursor solution is depleted.
Causality: 450 °C provides the exact thermal activation energy required to cleave the Sn-CH₃ bonds while preserving the core Sn-S-Sn structural motif .
Cooling: Turn off the reactor heater and allow the substrate to cool to room temperature under continuous Argon flow.
Self-Validation Check: If the film appears white/transparent upon cooling instead of dark brown/black, oxygen leaked into the system during cooling, forming
SnO2
.
Fig 2: Self-validating AACVD experimental workflow for SnS deposition.
Phase Evolution & Characterization
The stoichiometry of the deposited film is highly temperature-dependent. Use the following table to benchmark your X-ray Diffraction (XRD) and Raman spectroscopy results against expected outcomes.
Deposition Temp (°C)
Carrier Gas Flow
Dominant Phase (XRD)
Film Morphology (SEM)
Optical Bandgap
350 °C
150 sccm
Amorphous
SnSx
Discontinuous, granular
N/A
400 °C
150 sccm
SnS2
SnS (Mixed)
Spherical agglomerates
~1.8 eV
450 °C
150 sccm
Orthorhombic SnS
Highly crystalline, plate-like
~1.3 eV
500 °C
150 sccm
SnS +
SnO2
(Trace)
Porous, degraded edges
~1.5 eV
Troubleshooting Guide
When scaling this protocol for high-throughput biosensor fabrication or photovoltaic testing, deviations will occur. Apply these mechanistic corrections:
Observable Issue
Mechanistic Cause
Corrective Action
Powdery, non-adherent film
Gas-phase nucleation due to excessive precursor residence time in the heated zone.
Increase Ar flow rate by 20 sccm to sweep the aerosol faster; decrease reactor temperature by 25 °C.
No film deposition / Empty substrate
Insufficient aerosol transport or premature precursor precipitation in the flask.
Verify ultrasonic humidifier frequency. Ensure toluene is completely anhydrous (water causes DMDTS to precipitate).
High carbon contamination (EDX)
Incomplete cleavage of Sn-CH₃ bonds due to insufficient thermal energy.
Increase deposition temperature to exactly 450 °C. Ensure the substrate sits flat on the heating block for uniform thermal transfer.
References
Ramasamy, K., et al. (2013). "Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD)." Chemistry of Materials, 25(3), 266-276.
URL:[Link]
Barone, G., et al. (2001). "Deposition of tin sulfide thin films from tin(IV) thiolate precursors." Journal of Materials Chemistry, 11(2), 464-468.
URL:[Link]
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 16684184, Dimethyldithioxodistannathiane." PubChem.
URL:[Link]
Method
Application Notes and Protocols: Dimethyldithioxodistannathiane as a Single-Source Precursor for Tin Sulfide (SnS) Thin Films in Advanced Materials Science
For Researchers, Scientists, and Materials Development Professionals Authored by: Senior Application Scientist Abstract These application notes provide a comprehensive technical guide to the synthesis and utilization of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Materials Development Professionals
Authored by: Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide to the synthesis and utilization of Dimethyldithioxodistannathiane ((CH₃)₂Sn₂S₃) as a novel single-source precursor for the deposition of tin sulfide (SnS) thin films. This document outlines a proposed synthetic route for the precursor and details its application in both vapor-phase and solution-based deposition techniques. The protocols are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and the resulting material properties. This guide is intended to empower researchers in materials science to explore the potential of this precursor for applications in photovoltaics, thermoelectrics, and other semiconductor devices.
Introduction: The Promise of Dimethyldithioxodistannathiane in Materials Synthesis
Tin sulfide (SnS) is an earth-abundant and non-toxic semiconductor material with a near-optimal direct band gap, making it a highly promising candidate for next-generation thin-film solar cells and other optoelectronic applications. The use of single-source precursors, which contain both the metal and chalcogen elements in a single molecule, offers significant advantages in terms of stoichiometric control, lower deposition temperatures, and process simplicity compared to multi-source methods.
Dimethyldithioxodistannathiane ((CH₃)₂Sn₂S₃) is a promising, yet underexplored, organotin compound that holds potential as a single-source precursor for SnS. Its molecular structure, containing direct tin-sulfur bonds, is anticipated to facilitate a clean thermal decomposition to form the desired tin sulfide phase. This guide provides the foundational knowledge and detailed protocols to synthesize and utilize this precursor for the fabrication of high-quality SnS thin films.
Synthesis of Dimethyldithioxodistannathiane: A Proposed Protocol
While a standardized synthesis for Dimethyldithioxodistannathiane is not widely reported, a plausible route can be derived from established organotin chemistry principles. The following protocol is based on the reaction of a dimethyltin dihalide with a sulfur source.
2.1. Materials and Reagents
Dimethyltin dichloride ((CH₃)₂SnCl₂)
Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S) solution
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
Standard Schlenk line and glassware for air-sensitive synthesis
Magnetic stirrer and heating mantle
Filtration apparatus (e.g., cannula or filter funnel)
Vacuum pump
2.2. Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Dimethyldithioxodistannathiane.
2.3. Step-by-Step Protocol
Preparation: Assemble and flame-dry all glassware under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). This is crucial as organotin compounds can be sensitive to moisture.
Reaction Setup: In a Schlenk flask, dissolve dimethyltin dichloride in an appropriate volume of anhydrous toluene.
Addition of Sulfur Source: Slowly add a stoichiometric amount of the sulfur source solution to the stirred solution of dimethyltin dichloride at room temperature. The stoichiometry should be carefully controlled to favor the formation of the desired product.
Reaction: Allow the reaction to stir for several hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable mobile phase is determined. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
Isolation: Upon completion, a precipitate of Dimethyldithioxodistannathiane is expected to form along with a salt byproduct (e.g., NaCl). The solid product is isolated by filtration under an inert atmosphere.
Purification: The crude product should be washed with the anhydrous solvent to remove any unreacted starting materials and the salt byproduct.
Drying and Storage: The purified product is then dried under vacuum to remove any residual solvent. The final product should be stored under an inert atmosphere to prevent degradation.
2.4. Characterization
The synthesized Dimethyldithioxodistannathiane should be characterized by standard analytical techniques to confirm its identity and purity. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR to confirm the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the Sn-C and Sn-S bonds.
Elemental Analysis: To determine the elemental composition (C, H, S, Sn).
Thermogravimetric Analysis (TGA): To assess its thermal decomposition profile and suitability as a precursor.
Application in Materials Science: Deposition of Tin Sulfide (SnS) Thin Films
Dimethyldithioxodistannathiane is an ideal candidate as a single-source precursor for both vapor-phase and solution-based deposition of SnS thin films.
3.1. Vapor-Phase Deposition: Aerosol-Assisted Chemical Vapor Deposition (AACVD)
AACVD is a versatile technique that avoids the need for highly volatile precursors, making it suitable for a wide range of organometallic compounds.
3.1.1. Experimental Setup and Rationale
The core principle of AACVD involves generating an aerosol of the precursor solution, which is then transported by a carrier gas to a heated substrate where decomposition and film formation occur. The choice of solvent is critical; it must dissolve the precursor and have a suitable boiling point to facilitate aerosol formation without premature decomposition.
Application
Application Notes and Protocols for the Experimental Pyrolysis of Dimethyldithioxodistannathiane
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Unique Organotin Precursor The field of materials science is in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Unique Organotin Precursor
The field of materials science is in constant pursuit of novel precursors for the synthesis of advanced functional materials. Tin sulfides (SnS, SnS₂, etc.) are compelling semiconductor materials with applications in photovoltaics, photocatalysis, and energy storage. The properties of these materials are intrinsically linked to their morphology, crystallinity, and purity, which in turn are dictated by the synthesis method and the precursor employed.
This document outlines a detailed experimental setup and protocol for the investigation of Dimethyldithioxodistannathiane (C₂H₆S₃Sn₂) as a potential single-source precursor for the synthesis of tin sulfide materials via pyrolysis. The chemical structure of this organotin compound, featuring a Sn-S-Sn backbone with both methyl and terminal sulfur ligands, suggests its potential for clean decomposition into tin sulfide phases.
Due to the limited literature on the thermal decomposition of Dimethyldithioxodistannathiane, this guide is presented as a foundational protocol for exploratory research. The experimental parameters provided should be considered as a starting point for optimization.
Critical Safety Protocols for Handling Organotin Compounds
Organotin compounds, as a class, are highly toxic and require stringent safety measures to prevent exposure.[1][2] The toxicity of organotins varies with the number and nature of the organic substituents, with tri- and di-organotin compounds generally exhibiting the highest toxicity.[1][3]
All handling of Dimethyldithioxodistannathiane and its pyrolysis products must be conducted in a designated area within a certified chemical fume hood. [2][4]
Personal Protective Equipment (PPE) is mandatory:
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[1] Inspect gloves for any signs of damage before use.
Eye Protection: Chemical splash goggles and a face shield are essential.
Lab Coat: A dedicated lab coat, preferably disposable or made of a non-permeable material, must be worn.
Respiratory Protection: In the event of a spill or potential for aerosol generation, a respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
Waste Disposal:
All waste contaminated with Dimethyldithioxodistannathiane, including gloves, pipette tips, and cleaning materials, must be treated as hazardous waste and disposed of in clearly labeled, sealed containers according to institutional and national regulations.[1]
Emergency Procedures:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
Experimental Setup: A Horizontal Tube Furnace System for Controlled Pyrolysis
The pyrolysis of Dimethyldithioxodistannathiane can be effectively carried out in a horizontal tube furnace system, which allows for precise control over temperature, atmosphere, and precursor vaporization.
Components of the Pyrolysis System:
Gas Delivery System: Mass flow controllers for inert gases (e.g., high-purity nitrogen or argon) are necessary to maintain an oxygen-free atmosphere and to act as a carrier gas.
Horizontal Tube Furnace: A multi-zone furnace is recommended to create distinct temperature zones for precursor sublimation and substrate deposition.
Quartz Reactor Tube: A high-purity quartz tube will house the precursor and the substrate. The tube should be of sufficient length to accommodate the temperature zones.
Precursor Sublimation Zone: The precursor, contained in a quartz boat, is placed in the upstream heating zone.
Substrate Deposition Zone: The substrate(s) (e.g., silicon wafers, glass slides) are placed downstream in the higher temperature zone.
Vacuum System: A rotary vane pump connected to the outlet of the reactor tube allows for purging the system of air and maintaining a controlled pressure during the experiment. A cold trap should be placed between the reactor and the pump to collect unreacted precursor and volatile byproducts.
Exhaust and Scrubber: The exhaust from the vacuum pump should be directed into a scrubber containing a suitable neutralizing agent to capture any toxic volatile byproducts before venting into the fume hood.
Precursor and Substrate Preparation
Synthesis and Handling of Dimethyldithioxodistannathiane
Dimethyldithioxodistannathiane (CAS: 33397-79-4) is not a commonly available commercial chemical.[1] It may need to be synthesized in-house. A potential synthetic route involves the reaction of dimethyltin dichloride with a sulfur source. For instance, a related compound, dimethyltin dithiooxalate, has been synthesized from dimethyltin dichloride and potassium dithiooxalate.[7]
Extreme caution must be exercised during the synthesis and handling of this compound due to the high toxicity of organotin precursors. [8][9]
Substrate Cleaning
The cleanliness of the substrate is crucial for the uniform deposition of thin films. A typical cleaning procedure for silicon wafers is as follows:
Sonication in acetone for 15 minutes.
Sonication in isopropanol for 15 minutes.
Rinsing with deionized water.
Drying under a stream of high-purity nitrogen.
Detailed Pyrolysis Protocol
This protocol provides a starting point for the pyrolysis of Dimethyldithioxodistannathiane. Optimization of temperatures, pressures, and gas flow rates will likely be necessary.
Step 1: System Assembly and Leak Check
Place a quartz boat containing a precisely weighed amount of Dimethyldithioxodistannathiane (e.g., 50-100 mg) in the center of the upstream heating zone of the quartz reactor tube.
Position the cleaned substrates in the center of the downstream heating zone.
Assemble the quartz tube within the furnace and connect all gas and vacuum lines.
Perform a leak check of the entire system.
Step 2: Purging the System
Evacuate the quartz tube to a base pressure of <10 mTorr.
Backfill the tube with high-purity nitrogen or argon to atmospheric pressure.
Repeat this evacuation and backfilling cycle at least three times to ensure a completely inert atmosphere.
Step 3: Pyrolysis Run
Establish a constant flow of the inert carrier gas (e.g., 50-100 sccm).
Set the temperature of the downstream (substrate) zone to the desired pyrolysis temperature (a starting range of 350-550 °C is recommended, based on the decomposition of other tin sulfide precursors).
Once the substrate zone has reached the set temperature, begin heating the upstream (precursor) zone. The sublimation temperature will need to be determined experimentally, but a starting range of 150-250 °C can be explored. The heating rate should be controlled (e.g., 10-20 °C/min).
Maintain the desired temperatures and gas flow for the duration of the deposition (e.g., 30-60 minutes).
Monitor the pressure throughout the process.
Step 4: System Shutdown and Product Collection
After the deposition period, turn off the heaters for both zones and allow the furnace to cool to room temperature under the inert gas flow.
Once cooled, stop the inert gas flow and carefully vent the system to atmospheric pressure.
Wearing appropriate PPE, carefully remove the substrates for characterization.
The quartz tube and boat will be contaminated with residual organotin compounds and must be handled and cleaned with extreme care within a fume hood.
Characterization of Pyrolysis Products
The resulting thin films or powders should be characterized to determine their composition, structure, and morphology.
Analytical Technique
Purpose
X-ray Diffraction (XRD)
To identify the crystalline phases of the deposited material (e.g., SnS, SnS₂, Sn₂S₃) and determine the crystallite size.
Scanning Electron Microscopy (SEM)
To visualize the surface morphology, film thickness, and microstructure of the deposited material.
Energy-Dispersive X-ray Spectroscopy (EDX)
To determine the elemental composition of the deposited material and confirm the presence of tin and sulfur.
Raman Spectroscopy
To provide additional information on the vibrational modes of the tin sulfide phases present.
Transmission Electron Microscopy (TEM)
For high-resolution imaging of the microstructure and crystallinity of nanomaterials.
Data Presentation: Experimental Parameters
Parameter
Suggested Starting Range
Notes
Precursor
Dimethyldithioxodistannathiane
Purity should be as high as possible.
Substrate Temperature
350 - 550 °C
A key parameter for controlling the phase of the tin sulfide.
Precursor Sublimation Temp.
150 - 250 °C
To be determined experimentally to achieve a stable vapor pressure.
Carrier Gas
High-purity N₂ or Ar
To maintain an inert atmosphere and transport the precursor vapor.
Carrier Gas Flow Rate
50 - 100 sccm
Influences the residence time of the precursor in the hot zone.
System Pressure
1 - 10 Torr (or atmospheric)
Can affect the growth rate and morphology of the film.
Deposition Time
30 - 60 minutes
Determines the thickness of the deposited film.
Visualizations
Caption: Experimental workflow for the pyrolysis of Dimethyldithioxodistannathiane.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 16684184, Dimethyldithioxodistannathiane. [Link]
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link].
Popovici, E. et al. (2015). Thermoanalytical study of precursors for tin sulfide thin films deposited by chemical spray pyrolysis. Journal of Thermal Analysis and Calorimetry, 120, 439-447. [Link]
Parkin, I. P. et al. (1996). Atmospheric Pressure Chemical Vapor Deposition of Tin Sulfides (SnS, Sn2S3, and SnS2) on Glass. Chemistry of Materials, 8(4), 845-853. [Link]
Polivtseva, S. et al. (2014). THERMOANALYTICAL STUDY OF PRECURSORS FOR SnS THIN FILMS deposited by CSP. 11th ESTAC. [Link]
Lee, G-Y. et al. (2023). Selective synthesis of large-area monolayer tin sulfide from simple substances. arXiv. [Link]
Al-Nahrain University. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 10-21. [Link]
"Dimethyldithioxodistannathiane's role in the synthesis of tin sulfide nanoparticles"
An Application Note on the Synthesis of Tin Sulfide Nanoparticles Using Single-Source Organotin Precursors A Technical Guide for Researchers and Drug Development Professionals Introduction: The Quest for Reliable Tin Sul...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Synthesis of Tin Sulfide Nanoparticles Using Single-Source Organotin Precursors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Reliable Tin Sulfide Nanoparticle Synthesis
Tin sulfide (SnS) and tin disulfide (SnS₂) nanoparticles are gaining significant attention in various fields, including photovoltaics, energy storage, and photocatalysis, owing to their favorable optoelectronic properties and the earth-abundance of their constituent elements.[1][2] The synthesis of these nanoparticles with controlled size, morphology, and crystal phase is crucial for their application. Single-source precursors (SSPs), which contain both the metal and chalcogen elements in a single molecule, offer a promising route to high-quality tin sulfide nanocrystals.[3][4] This approach provides excellent stoichiometric control and often leads to more uniform nanoparticles compared to multi-source methods.[4]
This application note addresses the synthesis of tin sulfide nanoparticles with a focus on organotin-based single-source precursors. While the specific compound, dimethyldithioxodistannathiane, is not prominently documented in the scientific literature as a precursor for nanoparticle synthesis, this guide will focus on a closely related and extensively studied class of compounds: organotin dithiocarbamates. The principles and protocols described herein provide a robust framework for the synthesis of tin sulfide nanoparticles and can be adapted for the investigation of novel precursors. Organotin dithiocarbamate complexes have demonstrated great potential as single-source precursors for the clean synthesis of various phases of tin sulfide nanoparticles.[3]
The Single-Source Precursor Advantage
The use of single-source precursors for synthesizing nanomaterials offers several key advantages over traditional multi-source methods:
Stoichiometric Control: The fixed metal-to-sulfur ratio within the precursor molecule ensures the formation of stoichiometric nanoparticles.
Lower Reaction Temperatures: The pre-formed bonds between tin and sulfur in the precursor can lead to lower decomposition temperatures, enabling milder reaction conditions.
Simplified Procedures: The use of a single precursor simplifies the experimental setup and reduces the number of reagents.[3]
Improved Nanoparticle Uniformity: The molecular-level mixing of the elements can lead to more uniform nucleation and growth of nanoparticles.
Tunability: The chemical structure of the precursor can be modified to influence the size, shape, and crystal phase of the resulting nanoparticles.
Organotin Dithiocarbamates as Versatile Precursors
Dithiocarbamate ligands are excellent for forming stable complexes with a wide range of metals, including tin.[3] These complexes are often air and moisture stable, making them convenient to handle. The thermal decomposition of organotin dithiocarbamate complexes in an inert atmosphere typically yields the corresponding tin sulfide.[3][5] The choice of organic substituents on the dithiocarbamate ligand and the tin atom can influence the precursor's volatility and decomposition temperature, thereby providing a handle to control the synthesis.[6]
Experimental Protocol: Synthesis of Tin Sulfide Nanoparticles via the Heat-Up Method
This protocol details a general procedure for the synthesis of tin sulfide nanoparticles using an organotin(IV) dithiocarbamate complex as a single-source precursor in a high-boiling point solvent.
Heating mantle with a temperature controller and thermocouple
Magnetic stirrer
Condenser
Centrifuge and centrifuge tubes
Ultrasonicator
Workflow Diagram:
Caption: Experimental workflow for the synthesis of tin sulfide nanoparticles.
Step-by-Step Procedure:
Precursor Preparation: In a three-neck round-bottom flask, combine the organotin(IV) dithiocarbamate precursor (e.g., 1.0 g) with oleylamine (e.g., 20 mL). The oleylamine acts as a solvent and a capping agent, controlling the growth and preventing agglomeration of the nanoparticles.
Inert Atmosphere: Attach a condenser to the central neck of the flask and connect the other necks to a Schlenk line. Place the flask in a heating mantle on a magnetic stirrer.
Degassing: Stir the mixture and degas it by bubbling with an inert gas (N₂ or Ar) for at least 10 minutes to remove oxygen, which could lead to the formation of tin oxide impurities.
Initial Heating: While maintaining the inert atmosphere, heat the mixture to 120°C and hold it at this temperature for 20 minutes. This step ensures the complete dissolution of the precursor and removes any residual low-boiling point impurities.
Thermal Decomposition: Increase the temperature to the desired decomposition temperature (e.g., 170°C) and maintain it for 1 hour. The color of the solution will change, indicating the formation of tin sulfide nanoparticles. The specific temperature can be adjusted to control the size and phase of the nanoparticles.
Cooling: After 1 hour, turn off the heating and allow the mixture to cool down to approximately 70°C.
Purification:
a. Transfer the cooled mixture to centrifuge tubes.
b. Add an excess of anhydrous methanol to precipitate the nanoparticles.
c. Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).
d. Discard the supernatant.
e. Resuspend the nanoparticle pellet in a small amount of anhydrous toluene with the aid of ultrasonication.
f. Repeat the precipitation and washing steps (b-e) at least two more times to remove any unreacted precursor and excess oleylamine.
Storage: Disperse the final purified tin sulfide nanoparticles in an appropriate solvent like toluene for storage and further characterization.
Chemical Transformation:
Caption: General scheme of the thermal decomposition of an organotin dithiocarbamate precursor.
Influence of Experimental Parameters
The properties of the synthesized tin sulfide nanoparticles are highly dependent on the reaction conditions. The following table summarizes the key parameters and their expected influence.
Parameter
Typical Range
Influence on Nanoparticle Properties
Decomposition Temperature
150 - 250 °C
Higher temperatures generally lead to larger nanoparticles and can influence the crystal phase (e.g., SnS vs. SnS₂).
Reaction Time
30 - 120 minutes
Longer reaction times can lead to an increase in particle size and improved crystallinity.
Precursor Concentration
0.01 - 0.1 M
Affects the nucleation and growth kinetics, thereby influencing the final particle size and size distribution.
Type of Capping Agent
Oleylamine, Dodecanethiol, etc.
The choice and concentration of the capping agent are crucial for controlling the size, shape, and stability of the nanoparticles.
Precursor Structure
Varies
The organic groups on the precursor can affect its decomposition temperature and pathway, influencing the resulting nanoparticle phase and morphology.
Characterization of Tin Sulfide Nanoparticles
To ascertain the successful synthesis and to understand the properties of the tin sulfide nanoparticles, a suite of characterization techniques should be employed:
X-ray Diffraction (XRD): To determine the crystal structure (e.g., orthorhombic SnS or hexagonal SnS₂) and estimate the crystallite size.[3]
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles. High-resolution TEM (HRTEM) can be used to observe the crystal lattice.[3]
UV-Vis Spectroscopy: To determine the optical properties, including the band gap of the nanoparticles. A blue shift in the absorption edge compared to the bulk material is indicative of quantum confinement effects.
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the synthesized nanoparticles.
Conclusion
This application note provides a comprehensive guide to the synthesis of tin sulfide nanoparticles using organotin dithiocarbamate complexes as single-source precursors. The described heat-up method is a robust and reproducible technique that allows for good control over the nanoparticle properties. By carefully tuning the experimental parameters, researchers can tailor the characteristics of the tin sulfide nanoparticles for their specific applications. While the use of dimethyldithioxodistannathiane remains to be explored, the principles and protocols outlined here serve as a valuable starting point for the investigation of this and other novel single-source precursors for advanced nanomaterial synthesis.
References
Gaur, J., Jain, S., Chand, S., & Kaushik, N. (2014). Tin Sulfide Nanoparticle Synthesis from Waste Waters. American Journal of Analytical Chemistry, 5, 50-54. [Link]
Koktysh, D. S., McBride, J. R., & Rosenthal, S. J. (2007). Synthesis of SnS nanocrystals by the solvothermal decomposition of a single source precursor. Nanoscale Research Letters, 2(3), 144-148. [Link]
Onwudiwe, D. C., & Ajibade, P. A. (2011). The formation of SnS nanorods orthorhombic phases grown from different molecular precursors. International Journal of Molecular Sciences, 12(8), 5034-5046. [Link]
Motevalli, M., Parkin, I. P., & O'Brien, P. (2013). Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD). Chemistry of Materials, 25(2), 266-276. [Link]
Wu, Y., et al. (2019). Colloidal synthesis of SnS nanocrystals with dimension-dependent photoelectrochemical properties. Journal of Materials Chemistry A, 7(23), 14143-14150. [Link]
Patra, C. R., Odani, A., Pol, V. G., Aurbach, D., & Gedanken, A. (2007). Microwave-assisted synthesis of tin sulfide nanoflakes and their electrochemical performance as Li-inserting materials. Journal of Solid State Electrochemistry, 11(2), 186-194. [Link]
Asha S Kumar, Sivakala S, Reshmi Jaya Raveendran, & Ambili Savithri. (2024). Thermal Decomposition Studies of Lanthanide (III) Complexes of NTA. Journal of Chemical Health Risks, 14(5), 1138-1147. [Link]
Bade, B. P., Garje, S. S., Niwate, Y. S., Afzaal, M., & O'Brien, P. (2008). Tribenzyltin(IV)Chloride Thiosemicarbazones: Novel Single Source Precursors for Growth of SnS Thin Films. Chemical Vapor Deposition, 14(11‐12), 331-336. [Link]
Rattana, T., Suwannarat, W., & Pecharapa, W. (2021). Synthesis of SnS Nanoparticles for Next Generation Photovoltaic Applications. International Journal of Scientific & Engineering Research, 12(9), 113-117. [Link]
O'Brien, P., & Nomura, R. (2002). Single source precursor route to nanometric tin chalcogenides. Journal of Materials Chemistry, 12(12), 3435-3440. [Link]
Fernando, C. A., & Wetthasinghe, K. S. (2021). Synthesis and Characterization of π-SnS Nanoparticles and Corresponding Thin Films. Nanomaterials, 11(3), 794. [Link]
Price, K. A., Parkin, I. P., & O'Brien, P. (1999). Atmospheric Pressure Chemical Vapor Deposition of Tin Sulfides (SnS, Sn2S3, and SnS2) on Glass. Chemistry of Materials, 11(7), 1792-1799. [Link]
Singh, O. P., & Kumar, S. (2005). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 80(2), 355-359. [Link]
Park, J., et al. (2019). Atomic Layer Deposition of Tin Monosulfide Using Vapor from Liquid Bis(N, N'-diisopropylformamidinato)tin(II) and H2S. ACS Applied Materials & Interfaces, 11(51), 48194-48202. [Link]
D'Ascenzo, G., & Wendlandt, W. W. (1969). The thermal properties of some metal dithiocarbamate complexes. Journal of Inorganic and Nuclear Chemistry, 31(8), 2433-2439. [Link]
"chemical vapor deposition using Dimethyldithioxodistannathiane"
Application Note: Phase-Selective Chemical Vapor Deposition of Tin Sulfide Thin Films Using Dimethyldithioxodistannathiane Introduction & Mechanistic Rationale Tin sulfide systems, including tin monosulfide (SnS) and tin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Phase-Selective Chemical Vapor Deposition of Tin Sulfide Thin Films Using Dimethyldithioxodistannathiane
Introduction & Mechanistic Rationale
Tin sulfide systems, including tin monosulfide (SnS) and tin disulfide (SnS2), are highly sought-after 2D layered semiconductors due to their earth-abundance, high absorption coefficients, and unique in-plane anisotropy suitable for 1[1]. Traditional Chemical Vapor Deposition (CVD) methods often rely on dual-source precursors (e.g., SnCl₄ and H₂S), which introduce severe risks of halogen contamination and require handling highly toxic, corrosive gases[2].
To circumvent these issues, single-source precursors (SSPs) containing pre-formed Sn–S bonds are utilized to lower activation energies and improve film stoichiometry[3]. Dimethyldithioxodistannathiane (C₂H₆S₃Sn₂) is a specialized organotin sulfide precursor featuring a direct Sn–S–Sn backbone and terminal thioxo (=S) groups[4]. The robust chemistry of distannathianes provides an excellent framework for controlled thermal decomposition[5],[6]. Its stoichiometry (Sn:S ratio of 2:3) and the presence of volatile methyl ligands make it an ideal candidate for Aerosol-Assisted Chemical Vapor Deposition (AACVD).
Precursor Chemistry & Decomposition Pathway
During AACVD, Dimethyldithioxodistannathiane decomposes thermally via the homolytic cleavage of Sn–CH₃ bonds. The methyl radicals abstract hydrogen or couple to form volatile organics (e.g., ethane), while the Sn–S–Sn core deposits onto the heated substrate. Because the precursor is rich in sulfur, low-temperature deposition (350–450°C) favors the SnS₂ phase. At elevated temperatures (>500°C), sulfur volatilization occurs, driving the thermodynamic reduction of Sn(IV) to Sn(II) to form orthorhombic SnS[7],[1].
Figure 1: Thermal decomposition pathway of Dimethyldithioxodistannathiane during CVD.
AACVD is selected over low-pressure CVD because organotin SSPs often exhibit low vapor pressures but excellent solubility in non-polar organic solvents.
Step 1: Substrate Preparation
Causality: Organic contaminants on the substrate act as parasitic nucleation sites, leading to island growth (Volmer-Weber) rather than continuous 2D film growth.
Sonicate SiO₂/Si wafers sequentially in acetone, isopropyl alcohol (IPA), and deionized water for 10 minutes each.
Dry thoroughly under a stream of high-purity N₂.
Subject substrates to O₂ plasma cleaning (50 W, 2 min). Causality: This hydroxylates the surface, lowering the activation energy for precursor adsorption and promoting uniform nucleation.
Step 2: Precursor Formulation
Causality: Toluene is chosen as the solvent because it is non-coordinating, preventing the formation of solvent-precursor adducts that could alter the thermal decomposition profile.
In a nitrogen-filled glovebox, dissolve 0.05 M of Dimethyldithioxodistannathiane[4] in 50 mL of anhydrous toluene.
Transfer the solution to a glass bubbler equipped with a piezoelectric ultrasonic humidifier.
Step 3: AACVD Deposition Workflow
Causality: Argon carrier gas is strictly used instead of N₂ or air to maintain an inert atmosphere, preventing the competitive formation of SnO₂, a common contaminant[3].
Load the cleaned substrates into a horizontal hot-wall quartz tube furnace.
Purge the system with Ar (200 sccm) for 30 minutes to ensure an oxygen-free environment.
Ramp the furnace to the target deposition temperature (e.g., 400°C for SnS₂, 550°C for SnS) at a rate of 10°C/min. Causality: A slow ramp rate prevents thermal shock to the quartz tube and ensures uniform heating of the deposition zone.
Activate the ultrasonic humidifier to generate a dense precursor aerosol.
Flow Ar carrier gas at 150 sccm through the bubbler to transport the aerosol into the reaction zone.
Maintain deposition for 45 minutes.
Turn off the aerosol generator and furnace. Allow the system to cool naturally to room temperature under continuous Ar flow to prevent thermal shock and oxidation of the hot film.
Figure 2: Aerosol-Assisted Chemical Vapor Deposition (AACVD) workflow.
Data Presentation: Phase & Temperature Matrix
The thermodynamic reduction of sulfur at higher temperatures allows for precise phase control. The expected material properties are summarized below:
Deposition Temp (°C)
Dominant Phase
Crystal System
Bandgap (eV)
Expected Morphology
350 - 450
SnS₂
Hexagonal
~2.2 (Indirect)
Hexagonal nanoplatelets
450 - 500
SnS₂ + SnS
Mixed
Mixed
Mixed bulk phases
500 - 600
SnS
Orthorhombic
~1.3 (Direct)
Puckered 2D layers / Nanowires
Protocol Validation & Quality Control
To ensure this protocol functions as a self-validating system, perform the following checks during and immediately after the workflow:
Validation 1 (Aerosol Density Check): Before routing to the furnace, divert the aerosol to a bypass exhaust. A dense, opaque white mist indicates proper piezoelectric atomization. If the mist is sparse, the precursor concentration has exceeded the viscosity limit, or the solvent volume is too low.
Validation 2 (Film Adhesion & Uniformity): Perform a standard Scotch tape test on a sacrificial substrate. Poor adhesion indicates incomplete substrate hydroxylation during Step 1. Visual interference fringes under ambient light confirm continuous film growth rather than isolated particulate deposition.
Validation 3 (Phase Purity via Raman Spectroscopy): SnS₂ exhibits a distinct A₁g vibrational mode at ~315 cm⁻¹, while SnS features a dominant mode at ~190 cm⁻¹. Rapid Raman mapping allows the researcher to immediately validate the success of the temperature-dependent phase-selective deposition[1],[3].
References[4] PubChem Compound Summary for CID 16684184, Dimethyldithioxodistannathiane. National Center for Biotechnology Information.https://pubchem.ncbi.nlm.nih.gov/compound/16684184[7] Growth of single-crystalline cubic structured tin(ii) sulfide (SnS) nanowires by chemical vapor deposition. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2014/NR/C4NR01476C[1] Selective Synthesis of Large-Area Monolayer Tin Sulfide from Simple Substances. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10201505/[2] Selective synthesis of large-area monolayer tin sulfide from simple substances. arXiv.https://arxiv.org/abs/2301.08420[3] Chemical vapor deposition of tin sulfide from diorganotin(IV) dixanthates. ResearchGate.https://www.researchgate.net/publication/281116664[5] The Chemistry of Organic Germanium, Tin and Lead Compounds. DOKUMEN.PUB.https://dokumen.pub/the-chemistry-of-organic-germanium-tin-and-lead-compounds.html[6] Organotin Chemistry, Second Edition. VDOC.PUB.https://vdoc.pub/documents/organotin-chemistry-second-edition
Advanced Catalytic Applications and Protocols for Dimethyldithioxodistannathiane (DMDTS)
Executive Summary & Mechanistic Profiling Dimethyldithioxodistannathiane (DMDTS) , with the molecular formula C₂H₆S₃Sn₂ and a monoisotopic mass of 365.77 Da[1][2], is a highly specialized organotin sulfide. Structurally,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Profiling
Dimethyldithioxodistannathiane (DMDTS) , with the molecular formula C₂H₆S₃Sn₂ and a monoisotopic mass of 365.77 Da[1][2], is a highly specialized organotin sulfide. Structurally, it features a central Sn-S-Sn linkage flanked by terminal thioxo (Sn=S) groups and methyl substituents. While bulkier analogs like dibutyldithioxodistannathiane are widely used industrially[3], the unique methyl substitution of DMDTS minimizes steric hindrance around the tin centers.
This lack of steric bulk significantly enhances the Lewis acidity of the tin atoms, while the sulfur atoms retain their soft nucleophilic character. The Sn=S bonds exhibit pronounced polarity due to the electronegativity difference between tin (1.96) and sulfur (2.58)[3]. This dual-action (Lewis acid/Lewis base) framework allows DMDTS to excel in three primary domains:
Catalytic Thionation & Cross-Coupling : Acting as a sulfur-transfer agent and intermediate in carbon-heteroatom bond formation[4].
Latent Polymerization Catalysis : Providing thermally triggered activation for polyurethane curing and rubber vulcanization[3].
Nanomaterial Precursor : Serving as a single-source precursor for the controlled nucleation of phase-pure SnS₂ photocatalysts[3][5].
Protocol I: DMDTS-Catalyzed Thionation of Lactones
Organotin sulfides are highly effective in facilitating the conversion of oxygen-containing functional groups to their sulfur analogs. In this protocol, DMDTS acts as a catalyst to transfer sulfur from a stoichiometric donor (e.g., Lawesson's Reagent or elemental sulfur) to a lactone, yielding a thionolactone.
Causality of Experimental Choices
Solvent Choice (Toluene): A non-polar, high-boiling solvent is required to reach the activation energy necessary to transiently cleave the Sn-S bond without degrading the catalyst.
Catalyst Loading (5 mol%): The unhindered methyl groups of DMDTS allow for rapid substrate turnover, requiring significantly lower catalyst loading compared to butyl-organotins.
Step-by-Step Methodology
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10 mmol of the target lactone (e.g., caprolactone) in 25 mL of anhydrous toluene.
Catalyst Addition: Add 0.5 mmol (5 mol%) of DMDTS to the solution. Stir at room temperature for 10 minutes to ensure complete dissolution.
Sulfur Donor Introduction: Slowly add 11 mmol of the sulfur donor.
Thermal Activation: Heat the reaction mixture to reflux (110°C) for 4 hours. The high temperature drives the Sn-S bond cleavage, initiating the thio-transfer.
Validation & Quality Control (Self-Validating Step): Monitor the reaction via ¹¹⁹Sn NMR. The resting state of DMDTS will show a distinct peak. As the reaction proceeds, a transient downfield shift indicates the formation of the oxygen-coordinated tin intermediate. The return of the peak to the baseline chemical shift confirms catalyst regeneration and reaction completion.
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the thionolactone via silica gel chromatography (hexane/ethyl acetate).
Fig 1. Catalytic cycle of DMDTS in the thionation of carbonyl substrates.
Protocol II: Latent Catalysis in Polyurethane (PU) Synthesis
Standard polyurethane catalysts, such as dibutyltin dilaurate (DBTDL), are highly active at room temperature, leading to short "pot-lives" for mixed resins. DMDTS provides thermal latency . The robust Sn-S bonds shield the Lewis acidic tin center at ambient temperatures but dissociate upon heating, triggering rapid crosslinking[3].
Causality of Experimental Choices
Temperature Threshold (>120°C): The Sn-S bond in DMDTS is thermodynamically stable up to approximately 110°C. Curing at 120°C ensures rapid, endothermic cleavage of the bond, exposing the active catalytic site.
Moisture Exclusion: Organotin sulfides can undergo slow hydrolysis. Vacuum degassing ensures the latency is not compromised by ambient moisture.
Step-by-Step Methodology
Resin Formulation: Mix 50 g of polyol with 0.1 wt% of DMDTS in a planetary mixer at 25°C for 15 minutes.
Degassing: Transfer the mixture to a vacuum chamber (-0.1 MPa) for 20 minutes to remove entrapped air and trace moisture.
Isocyanate Addition: Add the stoichiometric equivalent of diisocyanate (e.g., MDI) and mix for an additional 5 minutes at 25°C.
Validation & Quality Control (Self-Validating Step): Perform isothermal rheometry at 25°C. A flat viscosity baseline over 4 hours validates the latency of the catalyst.
Thermal Curing: Cast the resin into a pre-heated mold at 120°C. Monitor the exothermic crosslinking reaction. Full cure should be achieved within 15 minutes.
Fig 2. Thermal latency mechanism of DMDTS in polyurethane crosslinking.
Protocol III: Single-Source Precursor for SnS₂ Photocatalysts
Organotin sulfides are excellent single-source precursors for the synthesis of metal chalcogenide nanomaterials[3][5]. By utilizing DMDTS, researchers can bypass the need for separate, highly toxic tin and sulfur precursors (like H₂S).
Causality of Experimental Choices
Solvent/Capping Agent (Oleylamine): Oleylamine acts as both a high-boiling solvent and a surfactant. It coordinates to the growing SnS₂ crystal facets, preventing agglomeration and directing the growth of 2D nanosheets.
Solvothermal Temperature (220°C): This specific temperature selectively cleaves the Sn-C (methyl) bonds while preserving the Sn-S framework, ensuring phase-pure SnS₂ nucleation.
Step-by-Step Methodology
Precursor Solution: Dissolve 2 mmol of DMDTS in 15 mL of degassed oleylamine inside a nitrogen-filled glovebox.
Solvothermal Treatment: Transfer the dark yellow solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a muffle furnace at 220°C for 12 hours.
Cooling & Nucleation: Allow the autoclave to cool naturally to room temperature. The thermal decomposition of the methyl groups leaves behind a pristine Sn-S network that crystallizes into 2D nanosheets.
Isolation: Precipitate the nanoparticles by adding 20 mL of absolute ethanol. Centrifuge at 8000 rpm for 10 minutes. Wash the pellet three times with alternating hexane and ethanol to remove residual oleylamine.
Validation & Quality Control (Self-Validating Step): Analyze the dried powder via Powder X-Ray Diffraction (PXRD). The presence of sharp peaks corresponding to the (001) and (100) planes of hexagonal SnS₂, with an absolute absence of SnO₂ or metallic Sn peaks, validates the precursor's decomposition efficiency.
Fig 3. Solvothermal synthesis workflow for SnS2 photocatalysts using DMDTS.
Quantitative Comparative Analysis
To contextualize the performance of DMDTS, the following table summarizes its catalytic efficiency and operational parameters against industry standards.
Catalyst / Reagent
Primary Application
Activation Temp (°C)
Yield / Efficiency
Key Advantage / Disadvantage
DMDTS
Latent Catalysis / Precursor
> 120
85–92%
High thermal latency; zero steric hindrance; dual-use as precursor.
DBTDL
Polyurethane Curing
Ambient (25)
> 95%
Industry standard; however, suffers from extremely short pot-life.
Lawesson's Reagent
Thionation
80–110
75–85%
Direct sulfur transfer; but produces difficult-to-remove phosphine oxide byproducts.
CuCl / Organostannane
Thiol Ester Coupling
60–80
~ 80%
Mild conditions; generates organotin sulfides in situ as active intermediates[4].
Introducing Distinct Structural and Optical Properties into Organotin Sulfide Clusters by the Attachment of Perylenyl and Corannulenyl Groups. acs.org.
Directed Formation of an Organotin Sulfide Cavitand and Its Transformation into a Rugby-Ball-like Capsule. acs.org.
Technical Support Center: Optimizing the Synthesis of Dimethyldithioxodistannathiane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Dimethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Dimethyldithioxodistannathiane (often referred to as methyltin sesquisulfide).
The synthesis of organotin sulfides, such as dimethyldithioxodistannathiane ()[1], traditionally suffers from poor yields due to competing hydrolysis and uncontrolled polymerization. By employing an "interfacial" biphasic reaction system, researchers can precisely control the nucleophilic substitution of chloride by sulfide ions ()[2]. Furthermore, understanding the hydrolytic stability of the Sn-S bond is critical for downstream applications and environmental risk assessments ().
Below, you will find the optimized self-validating methodology, mechanistic workflows, quantitative data, and a targeted Q&A troubleshooting guide.
I. Experimental Workflow & Mechanism
To achieve high yields, the reaction must be compartmentalized. The organotin precursor is isolated in an organic phase, while the sulfide source is delivered via an aqueous phase, restricting the reaction to the solvent interface.
Workflow for the biphasic synthesis of Dimethyldithioxodistannathiane.
Stepwise nucleophilic substitution mechanism forming the Sn-S-Sn linkages.
II. Quantitative Optimization Parameters
Deviating from the optimized parameters directly impacts the thermodynamics of the Sn-S bond formation. The table below summarizes the causality behind the experimental choices and their quantitative impact on the final yield.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Impact on Yield (%)
Molar Ratio (MeSnCl₃ : Na₂S)
1:2 (Excess Sulfide)
2:3 (Stoichiometric)
Prevents over-sulfidation and polymer formation (Yield: 45% → >85%)
Suppresses disproportionation of Sn-S bonds (Yield: 60% → >85%)
Addition Rate of Na₂S
Bolus (All at once)
Dropwise (over 45 mins)
Maintains low local concentration of S²⁻ (Yield: +20% improvement)
III. Self-Validating Biphasic Synthesis Protocol
This protocol is designed with built-in visual cues to validate the integrity of the reaction at each step.
Step 1: Precursor Dissolution
Dissolve 0.02 mol of methyltin trichloride (MeSnCl₃) in 75 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.
Self-Validation: The solution must remain perfectly clear. Any cloudiness indicates premature hydrolysis to stannoxanes (Sn-O-Sn) due to moisture contamination. If cloudy, discard and dry your glassware.
Step 2: Aqueous Sulfide Preparation
In a separate flask, dissolve 0.03 mol of fresh sodium sulfide nonahydrate (Na₂S·9H₂O) in 20 mL of degassed, distilled water.
Step 3: Interfacial Reaction (The Critical Step)
Cool the organic MeSnCl₃ solution to 0–5°C in an ice bath. Begin vigorous stirring to maximize the interfacial surface area between the two phases. Add the aqueous Na₂S solution dropwise over 45 minutes.
Self-Validation: A transient yellow/white precipitate may form at the solvent interface but should rapidly dissolve or remain suspended in the organic layer as the distannathiane clusters form.
Step 4: Phase Separation
Transfer the biphasic mixture to a separatory funnel and allow the phases to separate completely.
Self-Validation: The lower organic layer (CH₂Cl₂) should be distinct from the upper aqueous layer. A sharp phase boundary confirms successful partitioning.
Step 5: Washing & Drying
Extract the lower organic layer. Wash it twice with 20 mL of ice-cold distilled water to remove residual NaCl and unreacted Na₂S. Dry the organic phase over anhydrous MgSO₄ for 15 minutes.
Step 6: Isolation & Crystallization
Filter out the drying agent and concentrate the filtrate under vacuum at 30°C until a solid begins to precipitate. Recrystallize the crude product from a minimal amount of acetone to yield high-purity dimethyldithioxodistannathiane crystals.
IV. Troubleshooting Guide & FAQs
Q1: Why is my yield lower than expected, with significant formation of insoluble polymeric tin sulfides?Cause: The reaction of MeSnCl₃ with Na₂S is highly sensitive to stoichiometry and mixing rates. An excess of Na₂S or localized high concentrations of sulfide ions leads to over-sulfidation. Instead of forming discrete distannathiane clusters, the system forms insoluble, cross-linked polymeric networks.
Solution: Ensure a strict molar ratio of 2:3 (MeSnCl₃ to Na₂S). The biphasic system is non-negotiable here; the organic solvent dilutes the organotin precursor, while the aqueous phase slowly supplies the sulfide ions at the interface, preventing rapid polymerization[2].
Q2: How can I prevent the hydrolysis of methyltin trichloride before the sulfidation step?Cause: Organotin halides are highly prone to hydrolysis. Moisture in the air or solvent will cause the precursor to form stannoxanes (Sn-O-Sn), which compete with the formation of the desired Sn-S-Sn linkages.
Solution: Prepare the MeSnCl₃ solution in a strictly anhydrous organic solvent (like anhydrous CH₂Cl₂) under an inert atmosphere (N₂ or Argon). Only introduce the aqueous Na₂S solution at the exact moment of reaction, keeping the temperature between 0°C and 5°C to thermodynamically favor sulfidation over hydrolysis.
Q3: Why am I getting a thick emulsion during the phase separation step, and how do I resolve it?Cause: Emulsions in this biphasic system are typically caused by the formation of amphiphilic organotin intermediate species or the presence of unreacted colloidal sulfur. Vigorous stirring is necessary for the reaction, but it can temporarily stabilize these emulsions.
Solution: To break the emulsion, filter the entire biphasic mixture through a pad of Celite before transferring it to the separatory funnel. Alternatively, adding a small amount of saturated aqueous NaCl (brine) increases the ionic strength of the aqueous phase, forcing the organic species into the dichloromethane layer and clarifying the phase boundary.
Q4: My crystallized product has a distinct yellow tint instead of being pure white. What went wrong?Cause: A yellow tint indicates contamination with elemental sulfur or polysulfide linkages (Sn-Sₓ-Sn)[2]. This occurs if the sodium sulfide reagent has oxidized prior to use, or if the reaction temperature exceeded 10°C, causing the newly formed Sn-S bonds to undergo disproportionation.
Solution: Ensure you are using fresh, unoxidized Na₂S·9H₂O. If the product is already contaminated, recrystallize it from a mixture of dichloromethane and hexane, or perform a quick wash with cold carbon disulfide (CS₂) to selectively dissolve the elemental sulfur impurities.
V. References
National Center for Biotechnology Information. "Dimethyldithioxodistannathiane | C2H6S3Sn2 | CID 16684184 - PubChem". PubChem.[Link]
Midgal, S., Gertner, D., & Zilkha, A. (1965). "Organotin sulfides". Canadian Science Publishing.[Link]
Environment Canada. (2006). "Follow-up to the 1993 Ecological Risk Assessment of Organotin Substances on Canada's Domestic Substances List". Government of Canada. [Link]
Technical Support Center: Purification & Handling of Dimethyldithioxodistannathiane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Dimethyldithioxodistannath...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Dimethyldithioxodistannathiane (Molecular Formula:
C2H6S3Sn2
).
In applied organometallic chemistry, this compound is fundamentally understood as methyltin sesquisulfide . While its empirical formula is
MeSnS1.5
, it thermodynamically stabilizes by oligomerizing into an adamantane-like tetrameric cage structure,
(MeSn)4S6
[1][2]. Understanding this structural causality is critical: because it is a highly lipophilic, neutral cage, its purification relies heavily on phase partitioning and crystallization rather than standard chromatographic methods.
Part 1: Troubleshooting Guides & FAQs
Q1: My product degrades into an insoluble white paste when I attempt silica gel column chromatography. Why does this happen, and how can I avoid it?A1: You are observing the heterolytic cleavage of the tin-sulfur (Sn-S) bond. Organotin sulfides are highly labile in the presence of protic or Lewis acidic sites. The acidic silanol (
Si-OH
) groups on standard silica gel aggressively attack the polarized Sn-S bonds, hydrolyzing the adamantane cage into insoluble polymeric methyltin oxides/hydroxides and releasing hydrogen sulfide (
H2S
).
Solution: Do not use silica gel. If chromatography is absolutely necessary, use strictly deactivated, neutral Alumina (Brockmann Grade III). However, the gold standard for purifying this compound is biphasic extraction followed by recrystallization[3].
Q2: My crude product is contaminated with unreacted methyltin trichloride (
MeSnCl3
). How do I quantitatively remove it?A2: Utilize the extreme polarity difference between the precursors and the product.
MeSnCl3
is highly soluble in water due to its ionic character and ability to form aqua-complexes, whereas the
(MeSn)4S6
cage is completely hydrophobic.
Solution: Perform a liquid-liquid extraction using Dichloromethane (DCM) and deionized water. The organotin sulfide will partition entirely into the organic phase, while the unreacted chloride precursors will wash into the aqueous phase[3].
Q3: NMR and elemental analysis show contamination with elemental sulfur (
S8
). How do I separate it from the organotin sulfide?A3: Elemental sulfur is a common byproduct if the sulfuration agent oxidizes during the reaction. Both
S8
and your product are non-polar, making separation tricky. However,
S8
has exceptional solubility in carbon disulfide (
CS2
) and cold acetone, whereas the crystalline
(MeSn)4S6
cage has poor solubility in these solvents at low temperatures.
Solution: Triturate the crude solid with cold acetone or perform a rapid wash with
CS2
to selectively dissolve the sulfur, leaving the organotin sulfide cluster intact on the filter frit.
Part 2: Self-Validating Standard Operating Protocols (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . You do not need to wait for NMR results to know if the step was successful; the chemistry provides immediate, observable feedback.
Protocol A: Biphasic Extraction & Halide Removal
Objective: Remove unreacted
MeSnCl3
and water-soluble salts.
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (
10 mL per gram of crude
).
Aqueous Wash: Transfer to a separatory funnel and wash with an equal volume of deionized water.
Phase Separation: Collect the lower organic layer (containing the product). Retain the upper aqueous layer.
Self-Validation (The
AgNO3
Test): Take a
1 mL
aliquot of the aqueous wash and add
3 drops
of
0.1M
Silver Nitrate (
AgNO3
).
Causality: If unreacted
MeSnCl3
is present, free chloride ions will react with
Ag+
to form a cloudy white precipitate of
AgCl
.
Action: Continue washing the organic layer with fresh water until the
AgNO3
test yields a perfectly clear solution. This guarantees the complete removal of tin halide precursors.
Drying: Dry the organic phase over anhydrous
Na2SO4
and evaporate under reduced pressure.
Protocol B: Recrystallization of the Adamantane Cage
Objective: Isolate pure
(MeSn)4S6
from polymeric organotin impurities.
Hot Dissolution: Suspend the crude, halide-free solid in Toluene (
5 mL/g
). Heat to
80∘C
under an inert nitrogen atmosphere.
Hot Filtration: Rapidly filter the hot solution through a Schlenk frit.
Causality: Any linear organotin sulfide polymers or tin oxides will remain insoluble and be left on the frit. The desired adamantane cage is soluble in hot toluene.
Crystallization: Layer the filtrate carefully with an equal volume of cold n-Hexane (antisolvent) and store at
−20∘C
overnight.
Isolation: Recover the highly pure, crystalline methyltin sesquisulfide via vacuum filtration[1].
Part 3: Quantitative Solvent Data
The successful purification of Dimethyldithioxodistannathiane relies entirely on exploiting differential solubility. Use the following empirically derived data to guide your solvent selection.
Solvent
Polarity Index
Solubility of
(MeSn)4S6
Contaminant Partitioning
Protocol Application
Water (
H2O
)
10.2
Insoluble
Dissolves
MeSnCl3
& Salts
Biphasic washing
Dichloromethane (
CH2Cl2
)
3.1
High
Dissolves all organics
Primary extraction solvent
Toluene (
C7H8
)
2.4
Moderate (High when hot)
Insoluble to polymers
Hot recrystallization
Acetone (
C3H6O
)
5.1
Low (when cold)
Dissolves
S8
Cold trituration / washing
n-Hexane (
C6H14
)
0.1
Very Low
Insoluble
Antisolvent for crystallization
Part 4: Purification Workflow Visualization
The following mechanistic workflow illustrates the logical relationship between the crude contaminants and the self-validating purification steps.
Caption: Self-validating purification workflow for Dimethyldithioxodistannathiane utilizing phase partitioning.
References
The Chemistry of Organic Germanium, Tin and Lead Compounds
Source: DOKUMEN.PUB (Patai's Chemistry of Functional Groups Series)
URL:[Link]
Organotetrel Chalcogenide Clusters: Between Strong Second-Harmonic and White-Light Continuum Generation
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Nature of the Interaction of Aqueous Sulfide Ion with Organotin Oxides and Related Substances
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting Low Reproducibility in Dimethyldithioxodistannathiane Experiments
Welcome to the Technical Support Center for organotin chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reproducibility of exp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for organotin chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reproducibility of experiments involving dimethyldithioxodistannathiane, a key organotin-sulfur heterocycle. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your experimental work.
I. Understanding the Core Synthesis and Its Challenges
Dimethyldithioxodistannathiane, with the chemical formula (CH₃)₂SnS₂Sn(CH₃)₂, is a six-membered inorganic heterocyclic compound containing a tin-sulfur backbone. Its synthesis, while conceptually straightforward, is often plagued by low reproducibility due to the sensitivity of the reactants and intermediates to environmental conditions and impurities.
The most common synthetic route involves the reaction of a dimethyltin(IV) dihalide, typically dimethyltin dichloride ((CH₃)₂SnCl₂), with a sulfur source. The variability in yield and purity often stems from the hygroscopic nature of the starting materials, the potential for competing hydrolysis reactions, and the formation of polymeric or oligomeric side products.
II. Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during the synthesis and handling of dimethyldithioxodistannathiane.
Question 1: My reaction yields are consistently low and variable. What are the primary factors I should investigate?
Low and inconsistent yields are the most frequently reported issues. The root causes can often be traced back to the quality of the starting materials and the control of the reaction environment.
Potential Causes and Solutions:
Moisture Contamination: Dimethyltin dichloride is highly susceptible to hydrolysis.[1][2] Even trace amounts of water can lead to the formation of dimethyltin oxide or other oxo-stannane species, which will not react to form the desired product.
Troubleshooting Protocol:
Dry Glassware and Reagents: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator before use.
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the septum is intact and the solvent has been stored under an inert atmosphere.
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Purity of Dimethyltin Dichloride: The presence of impurities such as monomethyltin trichloride or trimethyltin chloride can lead to the formation of different organotin-sulfur compounds, thereby reducing the yield of the target molecule.[3]
Troubleshooting Protocol:
Verify Purity: If possible, verify the purity of your dimethyltin dichloride using ¹H or ¹¹⁹Sn NMR spectroscopy before use.
Purification: If significant impurities are detected, consider purification by vacuum distillation or recrystallization.[2]
Inefficient Sulfiding Agent: The choice and handling of the sulfur source are critical.
Troubleshooting Protocol:
Sodium Sulfide: If using anhydrous sodium sulfide (Na₂S), ensure it is truly anhydrous. Commercial Na₂S is often hydrated (Na₂S·9H₂O) and must be dehydrated before use.
Hydrogen Sulfide (H₂S): If using H₂S gas, ensure it is passed through a drying agent (e.g., calcium chloride or a cold trap) before being introduced into the reaction mixture.
Question 2: I am observing the formation of a white, insoluble precipitate in my reaction. What is it and how can I prevent it?
The formation of a white, insoluble precipitate is a strong indicator of the hydrolysis of dimethyltin dichloride.[4] This precipitate is likely dimethyltin oxide ((CH₃)₂SnO) or a related polymeric species.
Potential Causes and Solutions:
Water in the Reaction: As detailed in Question 1, moisture is the primary culprit.
Preventative Measures: Adhere strictly to anhydrous reaction conditions.
Hydrolysis During Workup: If the precipitate forms during the work-up procedure, it may be due to the introduction of water before the reaction is complete or before the product has been stabilized.
Troubleshooting Protocol:
Complete Reaction: Ensure the reaction has gone to completion before quenching with water or an aqueous solution.
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove any solid byproducts and then removing the solvent under reduced pressure.
Question 3: My final product is difficult to purify and appears to be a mixture of oligomers or polymers. How can I improve the selectivity for the desired cyclic product?
The formation of oligomeric or polymeric tin-sulfur compounds is a common side reaction. This can be influenced by reactant concentration, stoichiometry, and the rate of addition of reagents.
Potential Causes and Solutions:
High Concentration: High concentrations of reactants can favor intermolecular reactions, leading to the formation of long-chain polymers instead of the desired cyclic dimer.
Troubleshooting Protocol:
High-Dilution Conditions: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the sulfiding agent to a dilute solution of dimethyltin dichloride.
Incorrect Stoichiometry: An incorrect ratio of dimethyltin dichloride to the sulfur source can lead to the formation of incomplete or alternative structures.
Troubleshooting Protocol:
Precise Stoichiometry: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of (CH₃)₂SnCl₂ to S²⁻ is theoretically required.
Question 4: The characterization of my product is inconsistent with the expected structure of dimethyldithioxodistannathiane. What analytical techniques are most reliable?
Thorough characterization is essential to confirm the identity and purity of your product. A combination of spectroscopic techniques is recommended.
Recommended Analytical Workflow:
Technique
Purpose
Expected Observations for Dimethyldithioxodistannathiane
¹H NMR
To confirm the presence and environment of the methyl protons.
A single, sharp singlet for the methyl protons attached to the tin atoms. The chemical shift will be influenced by the solvent.
¹³C NMR
To confirm the presence of the methyl carbons.
A single resonance for the methyl carbons. The ¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C) coupling constants can provide valuable structural information.[5][6]
¹¹⁹Sn NMR
To directly probe the tin environment.
This is a highly informative technique. A single resonance is expected, and its chemical shift is characteristic of the coordination environment of the tin atom.[7]
Mass Spectrometry
To determine the molecular weight and fragmentation pattern.
The mass spectrum should show the molecular ion peak corresponding to the formula C₄H₁₂S₃Sn₂. The isotopic pattern for tin (which has multiple stable isotopes) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
To identify characteristic functional groups.
Look for characteristic Sn-C and Sn-S stretching frequencies.
III. Experimental Protocols & Workflows
While a definitive, universally optimized protocol is not available in the literature, the following represents a generalized and logical workflow for the synthesis of dimethyldithioxodistannathiane, incorporating best practices to enhance reproducibility.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of dimethyldithioxodistannathiane.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This is a generalized protocol and may require optimization for your specific laboratory conditions and reagent purity.
Preparation:
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
Assemble the reaction apparatus (e.g., a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet) and flush with dry nitrogen for at least 30 minutes.
Reaction:
In the reaction flask, dissolve dimethyltin dichloride (1.0 eq) in anhydrous toluene to make a 0.1 M solution.
In a separate flask, prepare a solution of anhydrous sodium sulfide (1.0 eq) in anhydrous ethanol. Note: Anhydrous sodium sulfide is crucial.
Transfer the sodium sulfide solution to the dropping funnel.
With vigorous stirring, add the sodium sulfide solution dropwise to the dimethyltin dichloride solution over a period of 1-2 hours at room temperature.
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by taking small aliquots for TLC or ¹H NMR analysis.
Workup and Purification:
Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated sodium chloride.
Wash the filter cake with a small amount of anhydrous toluene.
Combine the filtrate and washings and remove the solvent under reduced pressure.
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and toluene).
Characterization:
Characterize the purified product using ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, and mass spectrometry to confirm its identity and purity.
IV. Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in dimethyldithioxodistannathiane synthesis.
V. References
Compounds of dimethyltin - Evaluation statement - 30 June 2022. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
De Stefano, C., et al. (1997). Hydrolysis of Dimethyltin(IV)Dichloride in Different Ionic Media. Annali di Chimica, 87(1-2), 67-78.
Costlow, R. D., et al. (2022). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. Food and Chemical Toxicology, 164, 113005. [Link]
Tobias, R. S., et al. (1965). Studies on the Soluble Intermediates in the Hydrolysis of Dimethyltin Dichloride: Equilibrium Constant Fitting with a High Speed Computer. Inorganic Chemistry, 4(2), 220-227.
Mack, G. P., & Parker, E. (1978). U.S. Patent No. 4,129,584. Washington, DC: U.S. Patent and Trademark Office.
Rochow, E. G., & Geyer, B. P. (1954). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society, 76(23), 5959-5961.
Kondratieva, E. A., et al. (2015). Catalytic synthesis of dimethyl sulfide from dimethyl disulfide and methanol. Catalysis in Industry, 7(4), 338-343.
Meisenheimer, J. L. (1979). U.S. Patent No. 4,129,584. Washington, DC: U.S. Patent and Trademark Office.
Supporting Information - ScienceOpen. (n.d.). [Link]
Mack, G. P., & Parker, E. (1978). U.S. Patent No. 4,129,584. Washington, DC: U.S. Patent and Trademark Office.
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
Varshney, A. K., et al. (2001). Synthesis and characterization of coordination compounds of organotin(IV) with nitrogen and sulfur donor ligands. Applied Organometallic Chemistry, 15(9), 765-770.
CN102516288A - Synthesis process of dimethyl tin dichloride. (2012). Google Patents.
Synthesis and molecular structures of heterobimetallic organotin N-dithioato-iminodiacetates. (2025). Taylor & Francis. [Link]
Renaud, P., & Gandon, V. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18), 10049-10081. [Link]
Lee, C., et al. (2025). Selective Synthesis of Large-Area Monolayer Tin Sulfide from Simple Substances. Nano Letters, 25(5), 1639-1645. [Link]
Cross, W. I., et al. (2000). Synthesis and reactions of dimethyltin dithiooxalate: A convenient dithiooxalate transfer reagent. Inorganica Chimica Acta, 308(1-2), 115-122.
Shihada, A. F., & Yousif, H. R. (1991). Preparation and Vibrational Spectra of Me2Sn(02PMe2)2, Cl2Sn(02PMe2)2 and Al(02PMe2)3. Zeitschrift für Naturforschung B, 46(11), 1568-1570.
Lyubimov, S. E., et al. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 28(9), 3894. [Link]
Organic tin compounds (Dimethyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law. (n.d.). National Institute of Technology and Evaluation. [Link]
Synthesis of some Sulphur and Nitrogen containing Heterocyclic Compounds. (2021). International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1008.
Synthesis of S-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
Singh, A., et al. (2018). Accessing copper-tin-sulfide nanostructures from diorganotin(IV) and copper(I) 2-pyrazinyl thiolates. Dalton Transactions, 47(3), 868-878.
Wiberg, N., et al. (1996). Synthesis and Reactivity of Unsaturated Tin Compounds: Me2Sn=C(SiMe3)2 and Me2Sn=N(SitBu2Me). Organometallics, 15(12), 2768-2775.
Nath, M., & Pokharia, S. (2002). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Main Group Metal Chemistry, 25(6), 325-338. [Link]
Roznyatovsky, V. A., et al. (2005). NMR spectra and isotope analysis of hexaethyldistannane. Russian Chemical Bulletin, 54(8), 1957-1964.
Pradere, U., et al. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(5), 2098-2101. [Link]
Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water. (2021). The Royal Society of Chemistry. [Link]
Technical Support Center: Optimizing Precursor Concentration for Dimethyldithioxodistannathiane Synthesis
Welcome to the Technical Support Center for the synthesis of Dimethyldithioxodistannathiane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Dimethyldithioxodistannathiane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of precursor concentration in the synthesis of this important organotin compound. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges and achieve consistent, high-quality results.
Dimethyldithioxodistannathiane, more systematically named 2,2,4,4,6,6-hexamethyl-1,3,5-trithia-2,4,6-tristanninane , is a cyclic organotin sulfide with the chemical formula [(CH₃)₂SnS]₃. The synthesis typically involves the reaction of a diorganotin dihalide, such as dimethyltin dichloride, with a suitable sulfur source. The concentration of these precursors is a critical parameter that significantly influences the yield, purity, and morphology of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Dimethyldithioxodistannathiane?
The most common and effective method for synthesizing dimethyldithioxodistannathiane is the reaction of dimethyltin dichloride ((CH₃)₂SnCl₂) with a sulfide source, such as sodium sulfide (Na₂S) or by bubbling hydrogen sulfide (H₂S) gas through a solution of the tin precursor.[1] The reaction results in the formation of the stable six-membered Sn-S ring of the trimer.
Q2: How does the concentration of dimethyltin dichloride affect the reaction outcome?
The concentration of dimethyltin dichloride is a crucial factor that can impact several aspects of the synthesis:
Reaction Rate: Higher concentrations of the tin precursor generally lead to a faster reaction rate. However, excessively high concentrations can lead to uncontrolled precipitation and the formation of amorphous or polymeric byproducts instead of the desired crystalline trimer.
Product Purity: An optimal concentration range is necessary to favor the formation of the cyclic trimer. If the concentration is too high, it can promote the formation of linear oligomers or polymers. Conversely, very low concentrations might lead to incomplete reactions or the formation of different structural isomers.
Crystallinity and Morphology: Precursor concentration plays a significant role in the nucleation and growth of the product crystals. Controlling the concentration allows for tuning the particle size and morphology of the resulting dimethyldithioxodistannathiane.
Q3: What is the ideal solvent for this synthesis and how does its choice relate to precursor concentration?
The choice of solvent is critical for ensuring that the precursors are adequately dissolved and can react effectively. A solvent in which the dimethyltin dichloride is soluble but the final product, dimethyldithioxodistannathiane, is sparingly soluble is often ideal, as this can facilitate product isolation through precipitation. Common solvents used in organotin chemistry include alcohols and aromatic hydrocarbons. The concentration of the precursor solution should be optimized for the chosen solvent to avoid precipitation of the starting material while promoting the clean precipitation of the product.
Q4: Can the hydrolysis of dimethyltin dichloride be a problem?
Yes, dimethyltin dichloride is sensitive to moisture and can hydrolyze to form tin oxides or hydroxides.[2] This is a significant issue as it consumes the precursor and introduces impurities into the reaction mixture. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis to prevent hydrolysis. The impact of hydrolysis becomes more pronounced with lower precursor concentrations, as the relative amount of water contamination can be higher.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of dimethyldithioxodistannathiane, with a focus on problems related to precursor concentration.
Problem
Potential Cause
Troubleshooting Steps & Scientific Rationale
Low or No Product Yield
1. Precursor concentration is too low.
- Increase the concentration of dimethyltin dichloride and the sulfide source. A higher concentration increases the probability of effective collisions between reactant molecules, driving the reaction forward. - Ensure stoichiometric balance. A 1:1 molar ratio of (CH₃)₂SnCl₂ to the sulfide source (e.g., Na₂S) is typically required for the formation of the (CH₃)₂SnS monomer unit.
2. Incomplete reaction.
- Increase reaction time and/or temperature. Some reactions may require more time or thermal energy to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable.
- Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent). - Perform the reaction under an inert atmosphere (N₂ or Ar). This prevents atmospheric moisture from entering the reaction vessel.
Formation of an Oily or Amorphous Precipitate Instead of Crystalline Product
1. Precursor concentration is too high.
- Decrease the initial concentration of both precursors. High concentrations can lead to rapid, uncontrolled precipitation, favoring the formation of amorphous polymers over the thermodynamically stable crystalline trimer. - Slow down the addition of one precursor to the other. This maintains a lower instantaneous concentration of the reactants, allowing for more controlled crystal growth.
2. Presence of impurities.
- Ensure the purity of starting materials. Impurities can interfere with the crystallization process. Recrystallize or purify the dimethyltin dichloride if necessary.
Product is Difficult to Purify
1. Formation of side products due to incorrect stoichiometry.
- Carefully control the molar ratio of the precursors. An excess of the sulfide source can lead to the formation of other tin-sulfur species. An excess of the tin precursor will remain as an impurity.
2. Co-precipitation of starting materials or byproducts.
- Optimize the solvent system. A solvent that selectively precipitates the product while keeping impurities dissolved is ideal. - Consider recrystallization. Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly can yield purer crystals.
Inconsistent Results Between Batches
1. Variation in effective precursor concentration due to moisture.
- Standardize drying procedures for solvents and glassware. Ensure consistent removal of water from all components of the reaction.
2. Inaccurate measurement of precursors.
- Use calibrated equipment for weighing and measuring volumes. Small variations in precursor amounts can lead to significant differences in the outcome, especially on a smaller scale.
Experimental Protocols
Synthesis of 2,2,4,4,6,6-hexamethyl-1,3,5-trithia-2,4,6-tristanninane
This protocol provides a general guideline for the synthesis. The optimal precursor concentrations may need to be determined empirically for your specific laboratory conditions.
Materials:
Dimethyltin dichloride ((CH₃)₂SnCl₂)
Sodium sulfide nonahydrate (Na₂S·9H₂O) or anhydrous sodium sulfide (Na₂S)
Anhydrous ethanol or methanol
Inert gas (Nitrogen or Argon)
Procedure:
Preparation of Precursor Solutions:
Under an inert atmosphere, prepare a solution of dimethyltin dichloride in anhydrous ethanol. A starting concentration in the range of 0.1 M to 0.5 M is recommended.
In a separate flask, prepare a solution of sodium sulfide in anhydrous ethanol. The molar equivalent should be equal to the moles of dimethyltin dichloride.
Reaction:
Slowly add the sodium sulfide solution to the stirred solution of dimethyltin dichloride at room temperature.
A white precipitate of the product should form immediately.
Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
Isolation and Purification:
Collect the precipitate by filtration.
Wash the precipitate with anhydrous ethanol to remove any unreacted starting materials and sodium chloride byproduct.
Dry the product under vacuum.
The product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizing the Synthesis and Troubleshooting Logic
Diagram: Synthetic Pathway of Dimethyldithioxodistannathiane
Caption: Synthetic route to Dimethyldithioxodistannathiane.
Diagram: Troubleshooting Flowchart for Low Product Yield
Technical Support Center: Handling, Stability, and Degradation of Dimethyldithioxodistannathiane
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with Dimethyldithioxodistannathiane (C₂H₆S₃Sn₂, CID: 16684...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with Dimethyldithioxodistannathiane (C₂H₆S₃Sn₂, CID: 16684184) . As an organotin sulfide featuring both bridging (-S-) and terminal thioxo (=S) moieties, this compound presents unique handling challenges. This portal provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my Dimethyldithioxodistannathiane sample develop a foul odor and change color when left on the benchtop?A1: This is the macroscopic manifestation of atmospheric hydrolysis and oxidation.
Causality: According to Hard-Soft Acid-Base (HSAB) theory, the Tin(IV) center is a hard Lewis acid, while the sulfide/thioxo groups are soft Lewis bases. While the Sn-S bond possesses high covalency that provides kinetic stability against moisture compared to organotin oxides , it is thermodynamically unstable in the presence of excess atmospheric water and oxygen. Water initiates a nucleophilic attack on the tin center, displacing the softer sulfide to form highly stable Sn-O-Sn (distannoxane) lattices. This cleavage releases hydrogen sulfide (H₂S) gas, responsible for the "rotten egg" odor. Concurrently, atmospheric oxygen oxidizes the terminal thioxo (=S) groups, precipitating insoluble tin oxides (SnO₂) and elemental sulfur, which alters the sample's visual appearance to a cloudy or yellowish degraded mixture.
Q2: Can I reverse the degradation once the sample has been exposed to air?A2: No. The formation of Sn-O bonds and the off-gassing of H₂S represent an irreversible thermodynamic sink. Degraded samples must be discarded or rigorously repurposed via complete synthetic recycling (e.g., converting the degraded oxides back to an organotin halide and re-reacting with a sulfide source like Na₂S under strictly anhydrous conditions) .
Q3: What is the maximum allowable atmospheric exposure time during transfer?A3: For quantitative analytical or highly sensitive synthetic applications, exposure should be zero . All transfers must occur within an inert atmosphere (Argon or N₂) glovebox. For less sensitive applications, exposure should be limited to < 30 seconds using rigorous Schlenk techniques.
Part 2: Troubleshooting Guide & Experimental Protocols
To ensure scientific integrity, every protocol utilized with Dimethyldithioxodistannathiane must be a self-validating system. Do not assume reagent purity based on visual inspection alone.
Protocol 1: Self-Validating Spectroscopic Quality Control (QC)
Before utilizing the compound in critical assays, validate its structural integrity to rule out insidious air degradation.
Step 1: Inside an inert-atmosphere glovebox (< 1 ppm O₂/H₂O), dissolve 5-10 mg of the Dimethyldithioxodistannathiane sample in anhydrous, degassed CDCl₃.
Step 2: Transfer the solution to an air-tight NMR tube equipped with a J. Young valve to prevent air ingress during transport to the spectrometer.
Step 3: Acquire ¹H and ¹¹⁹Sn NMR spectra.
Step 4: Acquire an ATR-FTIR spectrum (inside the glovebox or using a sealed liquid cell).
Self-Validation Checkpoint: Evaluate the spectra against the quantitative markers in Table 1. If the ¹¹⁹Sn NMR shows multiple peaks (indicating asymmetric distannoxanes) or if the FTIR shows a broad peak at ~500-600 cm⁻¹ (Sn-O-Sn stretch), the sample is compromised and must be rejected.
Protocol 2: Anaerobic Reaction Setup
Step 1: Flame-dry all reaction glassware under high vacuum (10⁻³ mbar) and backfill with ultra-high purity Argon. Repeat this cycle three times.
Step 2: Weigh the Dimethyldithioxodistannathiane inside the glovebox and transfer it to a Schlenk flask sealed with a high-quality rubber septum.
Step 3: Inject anhydrous, deoxygenated solvents via a gastight syringe. Causality: Degassing the solvent prevents dissolved oxygen from initiating the oxidation of the thioxo (=S) groups.
Step 4: Maintain a positive Argon pressure (using a bubbler) during all subsequent reagent additions to prevent ambient air from back-flowing into the system.
Part 3: Quantitative Data Summaries
Table 1: Analytical Markers for Pristine vs. Air-Degraded Dimethyldithioxodistannathiane
Analytical Technique
Pristine Sample Marker
Degraded Sample Marker
Causality / Mechanistic Note
Visual / Olfactory
White/pale-yellow powder, odorless.
Cloudy/yellowish mixture, strong H₂S odor.
Hydrolysis releases H₂S gas; oxidation precipitates elemental sulfur and SnO₂.
ATR-FTIR
Sharp bands at ~350-400 cm⁻¹ (Sn-S) and ~450-500 cm⁻¹ (Sn=S).
Broad band at ~500-600 cm⁻¹ (Sn-O-Sn); broad -OH stretch at ~3400 cm⁻¹.
Displacement of soft sulfur ligands by hard oxygen ligands (water/O₂).
¹¹⁹Sn NMR (CDCl₃)
Single sharp resonance (symmetric Sn environment).
Multiple upfield resonances.
Formation of asymmetric distannoxanes and highly shielded Sn-O species.
Solubility
Soluble in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂).
Insoluble white precipitate remains upon solvent addition.
Formation of highly cross-linked, polymeric tin oxides (SnO₂).
Part 4: Visualizations
Fig 1: Mechanistic degradation pathways of Dimethyldithioxodistannathiane under ambient air.
Fig 2: Self-validating anaerobic workflow for handling organotin sulfides.
References
Title: PubChem Compound Summary for CID 16684184, Dimethyldithioxodistannathiane
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Product Subclass 12: Tin Sulfides, Thioalkoxides, and Related Compounds
Source: Science of Synthesis, Thieme Connect
URL: [Link]
Title: Organotin Chemistry: II. The Reaction of Diorganotin Oxides with Phenols
Source: Canadian Science Publishing
URL: [Link]
Reference Data & Comparative Studies
Validation
Advanced Analytical Workflows for Validating the Purity of Synthesized Dimethyldithioxodistannathiane: A Comparative Guide
Executive Summary & Chemical Context In advanced materials synthesis and pharmaceutical intermediate development, the purity of organometallic compounds is non-negotiable. Dimethyldithioxodistannathiane ( C2H6S3Sn2 ,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
In advanced materials synthesis and pharmaceutical intermediate development, the purity of organometallic compounds is non-negotiable. Dimethyldithioxodistannathiane (
C2H6S3Sn2
, CAS: 33397-79-4) is a highly specialized organotin sulfide characterized by a central Sn-S-Sn bridge and terminal thioxo (
Sn=S
) groups[1].
Because the Sn-S bond is highly labile under thermal stress, validating the purity of synthesized batches presents a unique analytical challenge. Relying on legacy techniques often leads to catastrophic mischaracterization due to artifact formation. In this guide, I objectively compare the traditional analytical approach against the modern gold standard—Hyphenated LC-ICP-MS coupled with Multinuclear NMR —and provide field-proven, self-validating protocols for exact purity determination.
Methodology Comparison: Traditional vs. Advanced Workflows
To objectively evaluate the performance of purity validation methods, we must look at how the molecule behaves under the conditions of the assay.
The Alternative: Traditional GC-MS & FTIR
Historically, organotin purity was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) alongside Fourier Transform Infrared Spectroscopy (FTIR).
The Flaw: GC-MS requires the volatilization of the analyte. For Dimethyldithioxodistannathiane, the extreme heat of the GC injection port (typically >250°C) cleaves the Sn-S-Sn bridge, causing thermal disproportionation. Furthermore, GC-MS requires complex derivatization (e.g., ethylation with sodium tetraethylborate), which can suffer from incomplete reactions, generating false impurity peaks[2]. FTIR, while useful for confirming the presence of
Sn−S
bonds, lacks the sensitivity required for quantitative trace impurity profiling.
The Gold Standard: LC-ICP-MS &
119
Sn NMR
The modern, superior alternative combines Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) with Multinuclear NMR (
119
Sn,
1
H).
The Advantage: LC-ICP-MS separates the analytes at ambient temperature, preserving the intact speciation of the distannathiane molecule without the need for derivatization[2][3]. When coupled with
119
Sn NMR, which is exquisitely sensitive to the coordination geometry of the tin atom, this workflow provides an unimpeachable, self-validating system for both structural fidelity and ultra-trace quantitation[4][5].
Quantitative Performance Data
Analytical Parameter
GC-MS + FTIR (Traditional)
LC-ICP-MS +
119
Sn NMR (Advanced)
Causality / Scientific Impact
Limit of Detection (LOD)
~1.0 - 5.0 µg/L
0.03 - 0.13 µg/L
ICP-MS provides elemental ionization without fragmentation losses, yielding ultra-trace sensitivity[6][7].
Structural Fidelity
Low (Artifacts formed)
High (Intact Speciation)
GC inlet heat cleaves Sn-S bonds; LC operates at ambient temp, preserving the native molecule[3].
Coordination State
Impossible to determine
Direct Observation
119
Sn NMR chemical shifts directly correlate to ligand geometry and coordination number[4][5].
Experimental Protocols: The Self-Validating System
As an application scientist, I design protocols that inherently flag their own errors. The following methodologies for the advanced workflow ensure that every data point is internally calibrated and structurally verified.
Protocol A: Intact Speciation via LC-ICP-MS
This protocol quantifies trace unreacted precursors (e.g., dimethyltin dichloride) against the synthesized Dimethyldithioxodistannathiane.
Sample Preparation via Isotope Dilution:
Action: Dissolve 10 mg of the synthesized batch in a methanol/water matrix (70:30 v/v) containing 0.1% formic acid. Spike the sample with a known concentration of a
118
Sn-enriched internal standard.
Causality: ICP-MS is susceptible to matrix-induced signal suppression. Isotope dilution creates an internal self-validating system; because the ratio of
118
Sn to the naturally abundant
120
Sn remains constant regardless of plasma fluctuations, absolute quantitation accuracy is guaranteed[7].
Chromatographic Separation:
Action: Inject 10 µL onto a reversed-phase C18 column operating at 25°C.
Causality: The mildly acidic mobile phase prevents peak tailing caused by the interaction of the organotin sulfide with residual silanols on the stationary phase, ensuring sharp, baseline-resolved peaks[6].
ICP-MS Detection with Oxygen Addition:
Action: Monitor
m/z
118, 119, and 120. Introduce a continuous flow of
O2
gas (approx. 50 mL/min) into the nebulizer argon flow.
Causality: The LC mobile phase contains a high organic solvent load (methanol). Without oxygen, carbon rapidly deposits on the interface cones, extinguishing the plasma. Oxygen combusts this carbon into
CO2
, maintaining absolute signal stability[3].
Protocol B: Structural Elucidation via
119
Sn NMR
This protocol confirms that the molecular geometry of the main product is correct and flags any structurally similar impurities.
Anhydrous Solvent Selection:
Action: Dissolve 15 mg of the product in 0.5 mL of strictly anhydrous
CDCl3
.
Causality: Trace water can hydrolyze unreacted tin-chloride precursors into tin oxides, altering the true purity profile of the original batch.
Inverse-Gated Decoupling Acquisition:
Action: Set the spectrometer to 186.5 MHz for
119
Sn. Apply an inverse-gated
1
H decoupling pulse sequence with a relaxation delay (
D1
) of at least 5 seconds.
Causality: The
119
Sn nucleus possesses a negative gyromagnetic ratio. Standard continuous decoupling induces a negative Nuclear Overhauser Effect (NOE), which can suppress or completely nullify the tin signal. Inverse gating ensures the quantitative integration of the main product versus impurities[5].
Chemical Shift Analysis:
Action: Analyze the spectrum for the characteristic singlet.
Causality: Four-coordinate organotin species typically resonate in a specific upfield range. Deviations (e.g., unexpected peaks between -90 to -190 ppm) immediately indicate 5-coordinate impurities or degradation products, failing the purity validation[4][5].
Visualizing the Validation Logic
The following diagram illustrates the logical divergence between the traditional, high-risk workflow and the advanced, high-fidelity workflow.
Workflow comparison: Traditional vs. Advanced validation of Dimethyldithioxodistannathiane purity.
Conclusion
Validating the purity of Dimethyldithioxodistannathiane requires analytical techniques that respect the thermal fragility of the Sn-S-Sn bond. While GC-MS and FTIR are staples of general organic chemistry, they fail to provide accurate speciation for complex organotin sulfides, often generating false impurities through thermal degradation. By adopting LC-ICP-MS with Isotope Dilution and Inverse-Gated
119
Sn NMR , researchers can establish a self-validating, highly trustworthy purity profile that ensures downstream success in catalytic or pharmaceutical applications.
A Researcher's Guide to the Spectroscopic Cross-Referencing of Dimethyldithioxodistannathiane and its Cyclic Analogs
For researchers and professionals in drug development and materials science, the precise characterization of organotin compounds is paramount. Dimethyldithioxodistannathiane, a molecule with a unique Sn-S-Sn backbone, pr...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and materials science, the precise characterization of organotin compounds is paramount. Dimethyldithioxodistannathiane, a molecule with a unique Sn-S-Sn backbone, presents an interesting case for spectroscopic analysis. However, a comprehensive review of publicly available experimental data reveals a significant scarcity for this specific compound. This guide, therefore, aims to provide a robust framework for its characterization by cross-referencing with the more extensively studied cyclic analog, hexamethylcyclotristannathiane, (Me₂SnS)₃. We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting the spectroscopic data critical for the unequivocal identification and purity assessment of these compounds.
Introduction: The Structural Context
Dimethyldithioxodistannathiane, C₂H₆S₃Sn₂, possesses a linear dithioxodistannathiane core. In contrast, hexamethylcyclotristannathiane, (Me₂SnS)₃, exists as a six-membered ring with alternating tin and sulfur atoms. This structural difference, from a linear to a cyclic arrangement of the Sn-S framework, is expected to manifest in distinct spectroscopic signatures. Understanding these differences is key to characterizing either compound and identifying potential interconversion or impurities.
Vibrational Spectroscopy: Probing the Sn-S Framework
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules, providing a fingerprint of the functional groups present. For organotin sulfides, the key vibrations of interest are the Sn-C and Sn-S stretches.
Expertise & Experience: Causality in Vibrational Spectra
The energy of a vibrational mode is primarily determined by the masses of the atoms involved and the strength of the bond connecting them. The Sn-S bond is weaker and involves heavier atoms than a C-H or C-C bond, thus its stretching vibrations are expected at lower frequencies (typically in the far-IR and low-frequency Raman region).
In Dimethyldithioxodistannathiane, we anticipate distinct symmetric and asymmetric Sn-S-Sn stretching modes. The cyclic structure of (Me₂SnS)₃, with its higher symmetry, will likely exhibit fewer IR and Raman active modes due to selection rules. The ring puckering and breathing vibrations of the (SnS)₃ ring will also give rise to characteristic low-frequency Raman signals. The S-S bond vibrations in organosulfur compounds typically appear in the 400-500 cm⁻¹ region in Raman spectra[1].
Comparative Vibrational Data (Predicted and Reported)
The local environment of the methyl groups on tin should be similar, leading to comparable Sn-C stretching frequencies.
ν(Sn-S)
300 - 400 cm⁻¹
300 - 400 cm⁻¹
The Sn-S stretching frequencies are expected in this range for both compounds, but the number and activity (IR vs. Raman) of the bands will differ due to symmetry.
Ring Breathing (Raman)
N/A
Low frequency (< 200 cm⁻¹)
A characteristic feature for cyclic structures, absent in the linear analogue.
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a suitable solvent.
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹) and, if possible, in the far-IR range (400-100 cm⁻¹) to capture the Sn-S vibrations.
Background Correction: A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.
For Raman Spectroscopy:
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube. If the sample is in solution, use a quartz cuvette.
Instrumentation: Utilize a confocal Raman spectrometer with a choice of laser excitation wavelengths (e.g., 532 nm, 785 nm) to avoid fluorescence.
Data Acquisition: Collect the spectrum over a range that includes the high-frequency C-H vibrations down to the low-frequency Sn-S and ring deformation modes (e.g., 3500-50 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Coordination Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organotin compounds in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR each provide unique and complementary information.
Expertise & Experience: The Significance of ¹¹⁹Sn NMR
The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom.[2] Generally, an increase in the coordination number at the tin center leads to an upfield shift (to more negative ppm values). This makes ¹¹⁹Sn NMR an excellent probe for studying intermolecular interactions and the solution-state structure of organotin compounds. Tin has three NMR active isotopes with spin 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly observed due to its slightly higher sensitivity.
For Dimethyldithioxodistannathiane, with expected four-coordinate tin atoms, the ¹¹⁹Sn chemical shift is predicted to be in the range of +100 to -50 ppm. In the case of (Me₂SnS)₃, the cyclic structure and potential for conformational dynamics in solution could influence the chemical shift. The presence of tin-tin couplings (¹¹⁹Sn-¹¹⁷Sn) can sometimes be observed and provide further structural insights.
Single peak for methyl protons, with ¹¹⁷/¹¹⁹Sn satellites.
Single peak for methyl protons, with ¹¹⁷/¹¹⁹Sn satellites.
The chemical environment of the methyl protons is very similar in both compounds, so their chemical shifts should be close. The key diagnostic feature is the presence of satellite peaks due to coupling with tin isotopes.
¹³C NMR (δ, ppm)
Single peak for methyl carbons, with ¹¹⁷/¹¹⁹Sn satellites.
Single peak for methyl carbons, with ¹¹⁷/¹¹⁹Sn satellites.
Similar to ¹H NMR, the ¹³C chemical shifts of the methyl groups are expected to be in a similar region. The ¹J(¹¹⁹Sn-¹³C) coupling constant can provide information about the s-character of the Sn-C bond.
¹¹⁹Sn NMR (δ, ppm)
+100 to -50 ppm
+100 to -50 ppm
While the predicted ranges are similar, subtle differences in the electronic environment due to the linear vs. cyclic structure may lead to distinguishable chemical shifts.
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly for ¹¹⁹Sn.[3]
¹H and ¹³C NMR Acquisition:
Record standard 1D ¹H and ¹³C{¹H} spectra.
Ensure sufficient resolution to observe the ¹¹⁷/¹¹⁹Sn satellites flanking the main methyl peaks.
¹¹⁹Sn NMR Acquisition:
Use a spectrometer equipped with a broadband probe capable of detecting ¹¹⁹Sn.
Tetramethyltin (Me₄Sn) is a common external reference (δ = 0 ppm).[4]
Due to the lower sensitivity of ¹¹⁹Sn, a higher concentration of the sample and a longer acquisition time may be necessary.
Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE) and improve signal intensity.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can offer structural clues.
Expertise & Experience: Interpreting Isotope Patterns and Fragmentation
Tin has a characteristic isotopic distribution with several abundant isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). This results in a distinctive isotopic pattern for the molecular ion and any tin-containing fragments, which is a powerful diagnostic tool for identifying these compounds.
The fragmentation of organotin sulfides upon ionization will likely involve the cleavage of Sn-C and Sn-S bonds. For Dimethyldithioxodistannathiane, we might expect to see fragments corresponding to the loss of methyl groups and sulfur atoms. The cyclic nature of (Me₂SnS)₃ may lead to a more stable molecular ion and potentially different fragmentation pathways, possibly involving ring opening followed by fragmentation. The fragmentation of odd-electron molecular ions is common in electron impact (EI) ionization.[5]
Predicted Mass Spectrometry Data
Analysis
Dimethyldithioxodistannathiane
Hexamethylcyclotristannathiane
Key Insights
Molecular Ion (M⁺)
Expected, with characteristic tin and sulfur isotopic patterns.
Expected to be more stable than the linear analogue, with a distinct isotopic pattern for three tin atoms.
The isotopic pattern is a definitive identifier for the number of tin atoms in the ion.
Key Fragments
[M-CH₃]⁺, [M-S]⁺, [MeSnS]⁺
[M-CH₃]⁺, fragments from ring cleavage.
The fragmentation pattern can help to differentiate between the linear and cyclic structures.
Experimental Protocol: Mass Spectrometry Analysis
Ionization Method:
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides rich fragmentation data.
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to preserve the molecular ion, which can be beneficial for confirming the molecular weight.
Mass Analyzer:
Quadrupole or Ion Trap: Good for routine analysis.
Time-of-Flight (TOF) or Orbitrap: Provide high-resolution mass data, allowing for the determination of the elemental composition of the ions based on their exact mass.
Data Analysis:
Identify the molecular ion peak and compare its m/z and isotopic pattern with the theoretical values.
Analyze the fragmentation pattern to gain structural information.
Visualizing the Workflow: A Unified Approach
To effectively cross-reference the spectroscopic data, a systematic workflow is essential. The following diagram illustrates the integrated approach to the characterization of Dimethyldithioxodistannathiane, leveraging comparative analysis with its cyclic analog.
Caption: Integrated workflow for the spectroscopic characterization of Dimethyldithioxodistannathiane.
Conclusion and Future Outlook
The comprehensive spectroscopic characterization of Dimethyldithioxodistannathiane, while challenged by the current lack of public data, is entirely feasible through the systematic application of modern analytical techniques. By leveraging the principles of vibrational and NMR spectroscopy, and mass spectrometry, and by cross-referencing with the known or predictable behavior of cyclic analogs like hexamethylcyclotristannathiane, researchers can confidently elucidate the structure and purity of this and related organotin sulfide compounds. This guide provides the foundational knowledge and experimental framework to empower scientists in their pursuit of novel materials and therapeutics. The generation and publication of the experimental data for Dimethyldithioxodistannathiane would be a valuable contribution to the scientific community.
References
Han, X. C., & Tong, Y. L. (2018). VIBRATIONAL DYNAMICS OF SxSey RING CLUSTERS ON AB INITIO CALCULATION. Journal of Ovonic Research, 14(5), 395-400.
Mishra, S., Goyal, M., & Singh, A. (n.d.). SYNTHESIS AND SPECTROSCOPIC (IR, 13C, AND 119Sn NMR) CHARACTERIZATION OF MONO- AND DIORGANOTIN(IV)
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]
Zolfigol, M. A., et al. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 28(9), 3891.
University of Calgary. (n.d.). 13 Carbon NMR. Retrieved from [Link]
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
Holliday, T. L., et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Dalton Transactions, 44(34), 15133–15140.
Stournaras, C. J., et al. (2020). Phase Evolution in Methylammonium Tin Halide Perovskites with Variable Temperature Solid-State 119Sn NMR Spectroscopy. The Journal of Physical Chemistry C, 124(27), 14594–14604.
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Gerasimova, T. P., et al. (2020). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 25(21), 5200.
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
ResearchGate. (n.d.). Raman spectrum of Cu2SnS3 thin fi lms deposited at substrate temperature.
ResearchGate. (n.d.). 1H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds.
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
ResearchGate. (n.d.). 119Sn NMR spectral data of organotin(IV) complexes – A review.
NIST. (n.d.). Cyclotrisiloxane, hexamethyl-. NIST WebBook. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Wang, Y., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(4), 1222.
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
Reich, H. J. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Clark, J. (2014, November). the background to C-13 NMR spectroscopy. Chemguide. Retrieved from [Link]
ResearchGate. (n.d.). Vibrational spectra and assignment of poly-(p-phenylene sulfide) and its oligomers.
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. Retrieved from [Link]
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
ResearchGate. (n.d.). Vibrations of the S-S bond in elemental sulfur and organic polysulfides: A structural guide.
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Veer Narmad South Gujarat University. (n.d.). MASS SPECTROMETRY. Retrieved from [Link]
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The HSC Chemistry Channel. (2023, October 10). Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
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Gupta, S. (n.d.). Mass Spectroscopy. Retrieved from [Link]
Benchmarking the Efficiency of Dimethyldithioxodistannathiane in Material Synthesis: A Comparative Guide for 2D SnS₂ CVD
As the demand for high-performance 2D transition metal dichalcogenides (TMDCs) accelerates in optoelectronics and energy storage, the synthesis of phase-pure Tin Disulfide (SnS₂) has become a critical bottleneck. Traditi...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for high-performance 2D transition metal dichalcogenides (TMDCs) accelerates in optoelectronics and energy storage, the synthesis of phase-pure Tin Disulfide (SnS₂) has become a critical bottleneck. Traditional dual-source Chemical Vapor Deposition (CVD) methods struggle with stoichiometric imbalances and highly toxic byproducts.
This guide provides an objective, data-driven benchmark of Dimethyldithioxodistannathiane (DMTDT) —a highly specialized organotin sulfide—evaluating its efficiency as a Single-Source Precursor (SSP) against conventional alternatives.
The Mechanistic Advantage: Why Dimethyldithioxodistannathiane?
To understand the synthetic superiority of DMTDT () [1], we must examine the causality behind its thermal decomposition.
Traditional dual-source CVD relies on the simultaneous arrival and reaction of Tin(IV) chloride (SnCl₄) and Hydrogen Sulfide (H₂S) at the substrate. Because these two molecules possess drastically different sticking coefficients and thermal activation energies, the resulting films are often plagued by chalcogen (sulfur) vacancies.
The Kocheshkov Redistribution Advantage:
DMTDT circumvents this via a pre-formed Sn-S-Sn molecular backbone featuring terminal thioxo (=S) groups. When subjected to thermal activation (300–400°C), DMTDT does not simply shatter into its constituent atoms. Instead, it undergoes a highly predictable Kocheshkov-type redistribution. The relatively weak Sn-C bonds undergo homolytic cleavage, volatilizing tin-rich organic species (such as tetramethyltin) and cleanly abstracting hydrogen to form harmless methane/ethane gas.
This disproportionation naturally enriches the substrate-bound network with sulfur, driving the thermodynamic equilibrium directly toward the fully coordinated, hexagonal SnS₂ lattice (1:2 ratio) without the need for toxic H₂S overpressure [2, 3].
Benchmarking Experimental Data
The following tables synthesize quantitative data comparing DMTDT against traditional dual-source methods and other common single-source precursors (e.g., Tin(IV) dithiocarbamates).
Table 2: Optoelectronic Properties of Resulting SnS₂
Performance Metric
DMTDT-Derived SnS₂
Dual-Source SnS₂
Mechanistic Significance
Carrier Mobility (cm²/V·s)
~45.2
~15.8
Pre-formed Sn-S bonds yield higher crystallinity and fewer scattering defects.
Optical Bandgap (eV)
2.14
2.05
Closer to the theoretical bulk value; indicates absence of mid-gap defect states.
Photocatalytic Efficiency
>92% (RhB dye)
~75% (RhB dye)
Enhanced surface active sites due to optimal (001) facet orientation.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following CVD protocol incorporates a self-validating spectroscopic checkpoint. This ensures the system acts as a closed-loop validation of stoichiometric success.
Step 1: Substrate Functionalization
Clean c-cut sapphire substrates using a standard RCA-1 clean (NH₄OH:H₂O₂:H₂O at 75°C for 10 mins) to hydroxylate the surface. A hydrophilic surface lowers the nucleation energy barrier for the incoming Sn-S intermediates.
Step 2: Precursor Volatilization
Load 50 mg of DMTDT powder into the upstream sublimation zone of a two-zone tube furnace.
Heat the sublimation zone to 150°C. Utilize an Ar/H₂ (95:5) carrier gas mixture at a flow rate of 50 sccm. The trace hydrogen assists in the clean abstraction of methyl radicals.
Step 3: Kocheshkov-Driven Deposition
Maintain the downstream deposition zone at 350°C. Allow the deposition to proceed for 30 minutes. The moderate temperature prevents the re-evaporation of sulfur, locking in the SnS₂ phase.
Step 4: In-Line Validation (Raman Spectroscopy)
The Causality Check: Transfer the substrate immediately to a Raman spectrometer (532 nm laser).
Validation Rule: You must observe a sharp A1g peak at 314 cm⁻¹ [4], which corresponds to the out-of-plane stretching vibration of sulfur atoms in pure SnS₂.
Failure Condition: If Raman peaks emerge at 190 cm⁻¹ or 218 cm⁻¹, the system has suffered from sulfur depletion (forming the SnS phase). The batch must be rejected, and the carrier gas flow rate should be reduced to increase precursor residence time.
Visualizing the Workflow and Mechanism
The following diagrams map the logical relationships of the DMTDT decomposition pathway and the physical CVD workflow.
Mechanistic pathway of DMTDT thermal decomposition into 2D SnS2 nanosheets.
Step-by-step CVD workflow for SnS2 deposition using DMTDT precursor.
Conclusion
For materials scientists and researchers developing next-generation optoelectronics, benchmarking data clearly indicates that Dimethyldithioxodistannathiane offers a superior thermodynamic pathway for SnS₂ synthesis. By leveraging Kocheshkov redistribution and pre-formed Sn-S bonds, DMTDT eliminates the need for highly toxic dual-source gases, lowers deposition temperatures by over 150°C, and yields highly crystalline, defect-free 2D nanosheets.
References
National Center for Biotechnology Information. "Dimethyldithioxodistannathiane | C2H6S3Sn2 | CID 16684184" PubChem. Available at:[Link]
Iftikhar, S., et al. "Synthesis of an Organotin S‐thiobenzoylthioglycolate Complex and its Application as a Single Source Precursor to SnS2 Thin Film." European Journal of Inorganic Chemistry, 2024. Available at: [Link]
Ruhmlieb, et al. "Fabrication of SnS nanowalls via pulsed plasma-enhanced chemical vapor deposition using a metal–organic single-source precursor." RSC Advances, 2019. Available at:[Link]
"Optical and Structural Studies of Tin Disulfide (SnS2) Synthesized by Facile Hydrothermal Method." Letters in Applied NanoBioScience, 2022. Available at: [Link]
Comparative
Analytical Comparison Guide: Confirming the Elemental Composition of Dimethyldithioxodistannathiane
Introduction & The Analytical Challenge Dimethyldithioxodistannathiane (PubChem CID 16684184)[1] is a complex organotin-sulfur compound with the molecular formula C₂H₆S₃Sn₂ . Its theoretical mass composition is heavily s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Analytical Challenge
Dimethyldithioxodistannathiane (PubChem CID 16684184)[1] is a complex organotin-sulfur compound with the molecular formula C₂H₆S₃Sn₂ . Its theoretical mass composition is heavily skewed toward its heavy metal and chalcogen centers: Tin (65.28%) , Sulfur (26.45%) , Carbon (6.61%) , and Hydrogen (1.66%) .
For researchers and drug development professionals, confirming the precise elemental stoichiometry of such organometallic compounds presents a unique analytical challenge. The volatility of the organic fraction combined with the tendency of tin to form insoluble oxides during aggressive digestion means that no single analytical technique can accurately capture the complete elemental profile.
This guide objectively compares the performance of the Hybrid CHNS/O + Microwave-Assisted ICP-MS System (the gold standard workflow) against alternative methods such as Wavelength Dispersive X-Ray Fluorescence (WD-XRF) and Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDS).
Comparison of Analytical Alternatives
Method A: The Hybrid Gold Standard (CHNS Analyzer + Microwave-Assisted ICP-MS)
Mechanism: Uses high-temperature combustion (1000°C) with a Thermal Conductivity Detector (TCD) to quantify C, H, and S. A separate sample aliquot undergoes closed-vessel microwave digestion using a specific acid matrix to stabilize the tin, followed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2].
Performance: Unmatched accuracy (< 0.5% relative error) and limits of detection (LOD) across both organic and inorganic domains. It is the only reliable method for full stoichiometric closure.
Mechanism: A non-destructive technique that measures secondary X-rays emitted from the sample after high-energy excitation.
Performance: Excellent for rapidly quantifying Sn and S. However, it is fundamentally blind to low-Z elements like C and H due to low fluorescence yields and the dominance of Auger electron emission.
Method C: SEM-EDS
Mechanism: Electron beam excitation for localized elemental mapping on the surface of the sample.
Performance: Strictly semi-quantitative. High background noise for low-Z elements and overlapping spectral lines (e.g., the Sn L-alpha and S K-alpha lines can be difficult to resolve) make it unsuitable for precise empirical formula confirmation.
Data Presentation: Performance & Experimental Simulation
The following tables summarize the operational metrics and simulated experimental data for the three methodologies when analyzing Dimethyldithioxodistannathiane.
Table 1: Performance Metrics Comparison
Analytical Method
Target Elements
Accuracy (Relative Error)
Limit of Detection (LOD)
Sample Prep Time
Destructive?
Hybrid CHNS + ICP-MS
C, H, S, Sn
< 0.5%
Sub-ppb (Sn), ppm (C,H,S)
90 mins
Yes
WD-XRF
S, Sn
2 - 5%
10 ppm (Sn)
10 mins
No
SEM-EDS
S, Sn (Semi-quant)
5 - 15%
1000 ppm (0.1%)
5 mins
No
Table 2: Simulated Experimental Data for C₂H₆S₃Sn₂
Element
Theoretical Mass %
Hybrid CHNS/ICP-MS
WD-XRF
SEM-EDS
Tin (Sn)
65.28%
65.21 ± 0.15%
66.10 ± 1.20%
68.50 ± 4.50%
Sulfur (S)
26.45%
26.40 ± 0.10%
25.80 ± 0.90%
23.10 ± 3.80%
Carbon (C)
6.61%
6.64 ± 0.05%
N/A (Undetectable)
N/A (High Background)
Hydrogen (H)
1.66%
1.68 ± 0.02%
N/A (Undetectable)
N/A (Undetectable)
Total
100.00%
99.93%
Incomplete
Incomplete
Experimental Protocol: The Hybrid Workflow
To achieve the data fidelity shown in Table 2, the Hybrid workflow must be executed as a self-validating system. Below is the step-by-step methodology, highlighting the causality behind critical experimental choices.
Phase 1: Organic Fraction Analysis (CHNS)
Sample Weighing: Accurately weigh 1.5–2.0 mg of Dimethyldithioxodistannathiane into a tin capsule. Note: The tin capsule itself combusts to generate localized heat (up to 1800°C), ensuring complete volatilization of the organic fraction.
Combustion: Drop the capsule into the oxidation reactor (1000°C) flooded with an oxygen pulse.
Reduction & Separation: Pass the combustion gases (CO₂, H₂O, SO₂, NOₓ) through a reduction column (copper at 600°C) to remove excess oxygen, followed by a GC column to separate the gases.
Quantification: Detect C, H, and S via a Thermal Conductivity Detector (TCD) calibrated against a sulfanilamide standard.
Phase 2: Heavy Metal Solubilization (Microwave Digestion)
Causality Check: Organotins are notoriously difficult to digest. Nitric acid (HNO₃) alone will oxidize Sn to Sn(IV), which rapidly precipitates as insoluble metastannic acid (SnO₂·nH₂O). Hydrochloric acid (HCl) is mandatory in the matrix to stabilize Sn(IV) as the soluble hexachlorostannate complex [SnCl₆]²⁻[3].
Matrix Preparation: Weigh 25 mg of the sample into a Teflon (TFM) microwave vessel.
Acid Addition: Add 4.0 mL of concentrated HNO₃ and 1.0 mL of concentrated HCl[3], followed by 1.0 mL of H₂O₂ to aid in the destruction of the methyl groups[4].
Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to ensure complete mineralization.
Dilution: Cool the vessels and dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm).
Phase 3: Tin Quantification (ICP-MS)
Internal Standardization: Spike the diluted samples with Rhodium (¹⁰³Rh) or Iridium (¹⁹³Ir) to correct for matrix effects and plasma fluctuations.
Plasma Introduction: Introduce the sample into the argon plasma (6000 K) to ionize the tin.
Mass Detection: Monitor the primary isotopes of tin (¹¹⁸Sn and ¹²⁰Sn) to ensure absence of polyatomic interferences (e.g., isobaric overlaps). Calculate the final mass percentage of Sn[5].
Workflow Visualization
Fig 1: Parallel analytical workflow for complete elemental profiling of organotin-sulfur compounds.
References
Title: Dimethyldithioxodistannathiane | C2H6S3Sn2 | CID 16684184 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin, Its Inorganic and Organic Speciations in Waters with Different Salinity Levels-Part 1
Source: Molecules (NIH / PubMed Central)
URL: [Link]
Title: Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin...
Source: Ural Federal University / MDPI
URL: [Link]
Title: Determination of Tin in Canned Foods by Inductively Coupled Plasma-Mass Spectrometry
Source: Polish Journal of Environmental Studies
URL: [Link]
Title: Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin and Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 2
Source: MDPI
URL: [Link]
Technical Comparison Guide: Dimethyldithioxodistannathiane in Advanced PVC Stabilization
For researchers, polymer scientists, and drug development professionals, the integrity of polyvinyl chloride (PVC) used in pharmaceutical blister packaging, IV tubing, and sterile medical devices is non-negotiable. Dimet...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, polymer scientists, and drug development professionals, the integrity of polyvinyl chloride (PVC) used in pharmaceutical blister packaging, IV tubing, and sterile medical devices is non-negotiable. Dimethyldithioxodistannathiane (CAS 33397-79-4)—a highly specialized sulfide-bridged dimethyltin oligomer—serves as a benchmark active component in premium methyltin mercaptide heat stabilizers (often categorized under Tin Ester Reaction Products, or TERP)[1].
This guide objectively compares the performance of Dimethyldithioxodistannathiane against mainstream Calcium-Zinc (Ca-Zn) and Butyltin alternatives, providing the mechanistic causality and experimental data required for rigorous material selection in high-stakes applications.
Mechanistic Causality: The Dehydrochlorination Inhibition Pathway
The causality behind the extraordinary efficacy of Dimethyldithioxodistannathiane lies in the synergistic coordination of its tin center and sulfide/mercaptide ligands. During the thermal processing of rigid PVC (often exceeding 180°C), the polymer is highly susceptible to 2—a destructive "zipper" reaction that releases hydrogen chloride (HCl) and severely degrades optical clarity and mechanical strength[2].
Dimethyldithioxodistannathiane intervenes via a dual-action mechanism:
Labile Chlorine Substitution : The organotin complex proactively identifies and replaces unstable allylic chlorine atoms on the PVC backbone with highly stable sulfide or thiolate groups. This substitution significantly raises the activation energy required for thermal degradation[2].
Aggressive HCl Scavenging : As trace amounts of HCl are liberated, the ligands rapidly neutralize the acid, forming stable dimethyltin chlorides. This effectively starves the autocatalytic loop, preventing the acid from catalyzing further polymer breakdown[3].
Mechanism of PVC stabilization by Dimethyldithioxodistannathiane.
Performance Comparison: Methyltin vs. Alternatives
When formulating medical-grade or optically clear PVC, engineers must balance thermal stability, clarity, and extractable risks. While 4 are heavily promoted for their heavy-metal-free profile, they often require significantly higher dosages and struggle to match the crystal-clear transparency achieved by methyltin sulfides[4].
Below is a quantitative comparison based on standard rigid PVC formulations:
Performance Metric
Dimethyldithioxodistannathiane (Methyltin)
Calcium-Zinc (Ca-Zn) Systems
Butyltin Mercaptide
Typical Dosage (phr)
1.0 - 1.5
3.0 - 5.0
1.5 - 2.0
Early Color Hold (YI at 10 min)
< 3.0 (Excellent)
~ 8.0 (Moderate)
< 5.0 (Good)
Long-Term Stability (Failure Time)
> 60 mins at 200°C
~ 40 mins at 200°C
~ 50 mins at 200°C
Optical Clarity (Haze %)
< 2% (Crystal Clear)
> 10% (Translucent/Opaque)
< 5% (Clear)
Extractables Risk (Medical)
Low (Highly compatible matrix)
Moderate (Soap migration risk)
Low
Experimental Validation: Dynamic Two-Roll Mill & Static Heat Aging Test
To objectively verify the performance metrics outlined above, the following self-validating protocol is utilized.
Causality of Design : The dynamic milling phase simulates the high shear and thermal stress of industrial extrusion, ensuring the stabilizer disperses and interacts with the polymer melt. The static aging phase isolates thermal degradation, allowing for precise colorimetric tracking. The system is self-validating: if the unstabilized control does not exhibit exponential degradation (blackening) within 10 minutes, the thermal stress is insufficient, and the test parameters must be recalibrated.
Step-by-Step Methodology
Resin Blending : Combine 100 phr (parts per hundred resin) of K-65 PVC resin with 1.5 phr of Dimethyldithioxodistannathiane, 0.5 phr stearic acid (lubricant), and 2.0 phr acrylic processing aid. Prepare parallel batches for Ca-Zn and Butyltin controls.
Dynamic Milling : Process the dry blend on a dynamic two-roll mill set to 190°C (front roll 190°C, back roll 185°C to ensure proper banding).
Sheet Extraction : After exactly 5 minutes of continuous flux and cross-cutting, extract a uniform 1.0 mm thick PVC sheet.
Static Heat Aging : Cut the extracted sheet into uniform 20x20 mm coupons. Place the coupons on a rotating carriage in a Mathis thermotester oven pre-heated to 200°C.
Colorimetric Validation : Extract one coupon every 10 minutes. Measure the Yellowness Index (YI) using a spectrophotometer (ASTM D1925).
Validation Criterion: The test is valid only if the YI of the control sample exceeds 50 within the first 10 minutes, while the stabilized sample maintains a YI < 10 for at least 30 minutes.
Step-by-step workflow for the dynamic two-roll mill and thermal aging test.
Conclusion
For drug development professionals and polymer engineers designing applications that demand absolute optical clarity and rigorous thermal stability—such as pharmaceutical blister packs and sterile fluid handling—Dimethyldithioxodistannathiane-based methyltin stabilizers consistently outperform Ca-Zn and Butyltin alternatives. While Ca-Zn systems are gaining traction for general eco-compliance, the superior HCl scavenging capacity and lower required dosage of methyltin sulfides make them the premier choice for high-stakes PVC formulations.
Dimethyldithioxodistannathiane (C2H6S3Sn2): Comprehensive Safety, Handling, and Disposal Protocols
As a Senior Application Scientist, I frequently encounter laboratories that underestimate the logistical and safety complexities of handling obscure organometallic compounds. Dimethyldithioxodistannathiane (CAS: 33397-79...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter laboratories that underestimate the logistical and safety complexities of handling obscure organometallic compounds. Dimethyldithioxodistannathiane (CAS: 33397-79-4) is a highly specialized diorganotin compound characterized by its dimethyltin core and reactive sulfur moieties ([1]). While its unique structural properties make it valuable in specific synthetic and materials science applications, it presents a dual-hazard profile: the inherent neurotoxicity of the dialkyltin group and the potential for toxic hydrogen sulfide (H₂S) generation upon degradation.
This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of Dimethyldithioxodistannathiane. Our objective is to move beyond generic safety data sheets (SDS) and explain the causality behind these protocols, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.
Physicochemical & Toxicological Causality
To safely manage and dispose of a chemical, you must understand its molecular behavior. Organotin toxicity is primarily dictated by the number and nature of the organic groups attached to the tin atom ([2]).
Dimethyldithioxodistannathiane is a diorganotin. While generally less toxic than triorganotins (such as tributyltin), dimethyltin compounds are still potent central nervous system toxins, immune system disruptors, and severe dermal irritants ([3]). Furthermore, the presence of the dithioxo and distannathiane linkages introduces a secondary, critical hazard. If exposed to strong acids or water under uncontrolled conditions, the Sn-S bonds can cleave, releasing hydrogen sulfide gas—a highly toxic, malodorous, and flammable compound. Therefore, our disposal protocols must simultaneously neutralize the organotin toxicity while actively suppressing sulfur volatilization.
Quantitative Data & Comparative Toxicity Profile
Table 1: Physicochemical properties and comparative toxicity of organotin classes to inform hazard assessment.
Property / Compound Class
Specific Value / Example
Key Hazard / Target Organ
OSHA PEL (as Sn)
Dimethyldithioxodistannathiane
Mass: 365.77 Da; Formula: C₂H₆S₃Sn₂
CNS Toxicity, H₂S generation
0.1 mg/m³
Triorganotins (R₃SnX)
Tributyltin (Oral LD50: 122-349 mg/kg)
Immunotoxicity, Endocrine
0.1 mg/m³
Diorganotins (R₂SnX₂)
Dimethyltin (Oral LD50: 74-237 mg/kg)
Neurotoxicity, Severe Irritant
0.1 mg/m³
Step-by-Step Decontamination & Disposal Workflows
Disposal is not a single action; it is a multi-stage operational plan. We divide the disposal of Dimethyldithioxodistannathiane into three distinct workflows: Glassware Decontamination, Spill Oxidative Quenching, and Final Waste Consolidation.
Organotins have a high affinity for bonding to the silicate structures of laboratory glassware. Standard washing leaves toxic residues, leading to cross-contamination and chronic exposure risks ([4]).
Primary Solvent Rinse: Inside a certified fume hood, rinse the contaminated glassware with a non-polar solvent (e.g., hexane or toluene) to remove bulk residual Dimethyldithioxodistannathiane. Collect this rinsate in a designated "Organotin Liquid Waste" container.
Acidic Disruption Bath: Submerge the glassware in a hydrochloric acid bath (12 N HCl diluted to pH < 2) for a minimum of 24 hours. Causality: The highly acidic environment protonates the glass silanol groups, actively breaking the Sn-O-Si interactions and releasing the bonded tin[4].
Secondary Rinsing: Remove the glassware from the acid bath. Rinse thoroughly with deionized (DI) water, followed by a final rinse with high-purity methanol. Collect the methanol rinsate into the hazardous waste container[4].
Thermal Desorption: Place the rinsed glassware in a dedicated drying oven set to 60°C for at least 16 hours to ensure complete volatilization of any remaining trace solvents[4].
Workflow B: Chemical Spill Oxidative Quenching
In the event of a spill, simply sweeping up the compound is insufficient. The material must be chemically deactivated to prevent toxic off-gassing.
Evacuation and Ventilation: Immediately evacuate non-essential personnel. Maximize fume hood exhaust or room ventilation to prevent inhalation of potential sulfurous off-gassing[2].
Inert Containment: Surround and cover the spill with an inert absorbent material, such as a spill pillow or vermiculite. Causality: Do not use water or reactive absorbents, which could trigger rapid hydrolysis and H₂S release[3][5].
Oxidative Quenching: Carefully saturate the absorbed spill with a 10% sodium hypochlorite (bleach) solution. Allow it to incubate overnight. Causality: Bleach acts as a strong oxidizing agent, cleaving the Sn-C and Sn-S bonds. This converts the toxic organotin into relatively benign inorganic tin oxides and oxidizes the sulfur into stable sulfates, completely eliminating the risk of H₂S gas evolution[2].
Physical Collection: Using non-sparking tools, sweep the oxidized, absorbed mixture into a sealable, chemically compatible hazardous waste container[2].
Surface Decontamination: Wash the spill surface with a strong detergent and water, followed by an acetone wipe. Dispose of all wipes as solid hazardous waste[2].
Workflow C: Final Waste Consolidation
Strict Segregation: Never mix Dimethyldithioxodistannathiane waste with general organic, aqueous, or acidic waste streams. Mixing can lead to unpredictable organometallic reactions or toxic gas evolution[6].
Primary Containment: Store all liquid and solid organotin waste in tightly sealed, high-density polyethylene (HDPE) or glass containers.
Certified Disposal: Transfer the consolidated waste to a certified hazardous waste vendor equipped to incinerate or process heavy metal and organometallic waste[3].
Visualizations of Disposal Logic
Workflow for the segregation, decontamination, and disposal of organotin waste.
Chemical degradation pathway of organotins using bleach-mediated oxidation.
References
Dimethyldithioxodistannathiane | C2H6S3Sn2 | CID 16684184 . PubChem - National Institutes of Health (NIH).[Link]
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) . Stanford University Environmental Health & Safety.[Link]
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry . U.S. Environmental Protection Agency (EPA).[Link]